molecular formula C7H14N2O B13636660 (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol

(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol

Cat. No.: B13636660
M. Wt: 142.20 g/mol
InChI Key: ODCXRRNZBOEXMB-RNFRBKRXSA-N
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Description

(3R,4R)-4-(Azetidin-1-yl)pyrrolidin-3-ol is a sophisticated chiral building block of significant interest in modern medicinal chemistry. It features a fused bicyclic-like structure comprising two saturated nitrogen heterocycles: azetidine (4-membered) and pyrrolidine (5-membered). This combination offers researchers a complex, sp3-rich scaffold with a high fraction of sp3-hybridized carbon atoms (Fsp3), a characteristic associated with improved success in clinical drug development . The defined (3R,4R) stereochemistry of its two chiral centers is critical for precise interaction with enantioselective biological targets, such as proteins and enzymes, allowing for the exploration of structure-activity relationships (SAR) . The saturated nature of both rings provides a three-dimensional (3D) coverage that is advantageous for probing a broader pharmacophore space compared to flat, aromatic structures . This compound is specifically designed for research applications. Azetidine derivatives have recently demonstrated potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains, by interfering with cell envelope biogenesis and mycolic acid biosynthesis . The pyrrolidine ring is one of the most prevalent nitrogen heterocycles in FDA-approved drugs and is a versatile scaffold for discovering novel bioactive compounds for a range of human diseases . As such, this chemical serves as a key synthetic intermediate for constructing potential therapeutic agents. (3R,4R)-4-(Azetidin-1-yl)pyrrolidin-3-ol is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol

InChI

InChI=1S/C7H14N2O/c10-7-5-8-4-6(7)9-2-1-3-9/h6-8,10H,1-5H2/t6-,7-/m1/s1

InChI Key

ODCXRRNZBOEXMB-RNFRBKRXSA-N

Isomeric SMILES

C1CN(C1)[C@@H]2CNC[C@H]2O

Canonical SMILES

C1CN(C1)C2CNCC2O

Origin of Product

United States
Foundational & Exploratory

physicochemical properties of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol is a novel heterocyclic compound of interest in medicinal chemistry due to its unique structural combination of a pyrrolidine and an azetidine moiety. Understanding the physicochemical properties of this molecule is paramount for any drug discovery and development campaign. This guide provides a comprehensive overview of the predicted key physicochemical parameters of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol and details the established experimental protocols for their determination. The causality behind experimental choices is explained to provide field-proven insights for researchers. It is important to note that, as a novel chemical entity, extensive experimental data for this specific molecule is not publicly available. Therefore, this guide combines theoretical predictions with detailed, actionable experimental protocols to empower researchers in their evaluation of this and similar molecules.

Introduction: A Tale of Two Rings

The molecular architecture of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol brings together two key saturated heterocyclic scaffolds: a pyrrolidine ring and an azetidine ring. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle frequently found in natural products and pharmaceuticals. Its presence can impart favorable physicochemical properties, such as enhanced aqueous solubility, and provide a versatile scaffold for exploring chemical space.[1][2][3] The azetidine moiety, a four-membered nitrogen-containing ring, is a less common but increasingly popular feature in medicinal chemistry. It can introduce conformational constraint and act as a bioisostere for other functional groups, influencing a molecule's metabolic stability and target engagement. The combination of these two rings in a specific stereochemical arrangement ((3R,4R)) presents a unique opportunity for the design of novel therapeutics.

Chemical Structure:

  • IUPAC Name: (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol

  • Molecular Formula: C₇H₁₄N₂O

  • SMILES (Predicted): O[C@H]1CCN1

Predicted Physicochemical Properties: An In Silico First Look

In the absence of experimental data, in silico prediction tools provide a valuable first assessment of a molecule's physicochemical properties. These predictions are based on the molecule's structure and are derived from large datasets of known compounds.[4][5][6][7] The following table summarizes the predicted properties for (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol.

PropertyPredicted ValueRationale for Prediction and Implication in Drug Discovery
Molecular Weight 142.20 g/mol Calculated from the molecular formula. This low molecular weight is favorable for oral bioavailability according to Lipinski's Rule of Five.
pKa (most basic) 10.5 - 11.5Estimated based on the pKa values of pyrrolidine (conjugate acid pKa ≈ 11.27) and azetidine (conjugate acid pKa ≈ 11.29).[1][2][3] The presence of two basic nitrogen atoms suggests the molecule will be protonated at physiological pH, which will significantly influence its solubility and interactions with biological targets.
logP -1.0 to -0.5Estimated based on the hydrophilic nature of the pyrrolidin-3-ol scaffold (predicted logP ≈ -0.7) and the addition of the polar azetidine ring.[8] A negative logP value indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability.
Aqueous Solubility (logS) > -2.0Predicted to be highly soluble based on its low molecular weight, high polarity (presence of hydroxyl and amine groups), and negative logP.[5][6] High solubility is advantageous for formulation and in vitro assays.

Disclaimer: The values presented in this table are in silico predictions and estimations based on structurally related compounds. Experimental verification is crucial for accurate characterization.

Experimental Determination of Physicochemical Properties: A Practical Guide

The following section provides detailed, step-by-step methodologies for the experimental determination of the key .

Determination of pKa: The Ionization Constant

The pKa value is critical as it dictates the charge state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[9][10] For (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol, we anticipate two pKa values corresponding to the two nitrogen atoms. Potentiometric titration is a highly accurate method for pKa determination.[2][11][12]

Experimental Protocol: Potentiometric Titration

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 5-10 mg of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol.

    • Dissolve the compound in a known volume (e.g., 50 mL) of deionized, carbonate-free water. A co-solvent like methanol or DMSO (up to 1-2%) can be used if aqueous solubility is a concern, though this may slightly alter the pKa value.

  • Titration Setup:

    • Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0).

    • Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) and stir gently with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a calibrated burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Collection:

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

    • Continue the titration until the pH has changed significantly, passing through the equivalence points.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa values can be determined from the half-equivalence points on the titration curve. For a diprotic base, two inflection points will be observed. The pH at the halfway point to the first equivalence point corresponds to the first pKa, and the pH at the halfway point between the first and second equivalence points corresponds to the second pKa.

    • Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence points.

Diagram: Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of a novel compound.

Determination of logP: A Measure of Lipophilicity

The n-octanol/water partition coefficient (logP) is a key indicator of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[5] The shake-flask method is the gold standard for logP determination, though it can be resource-intensive.[13][14]

Experimental Protocol: Shake-Flask Method (OECD 107)

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation:

    • Prepare a stock solution of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol in the pre-saturated n-octanol. The concentration should be high enough for accurate quantification but below the solubility limit.

  • Partitioning:

    • In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio of the two phases can be varied (e.g., 1:1, 1:2, 2:1) to ensure accuracy.

    • Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the n-octanol and water phases.

  • Quantification:

    • Carefully take an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP = log₁₀ (P)

Diagram: Ionization Equilibrium

Ionization_Equilibrium BH₂²⁺ Fully Protonated (Low pH) BH⁺ Monoprotonated (Intermediate pH) BH₂²⁺->BH⁺ pKa₁ B Neutral (High pH) BH⁺->B pKa₂

Caption: Predicted ionization states of the molecule at different pH values.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution and absorption. It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput screening assay that measures the solubility of a compound when added to an aqueous buffer from a DMSO stock solution.[15] Thermodynamic solubility is the true equilibrium solubility of a solid compound in a solvent.[9]

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to wells containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation and Precipitation:

    • Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to allow for precipitation of the compound if it is not fully soluble.

  • Analysis:

    • Analyze the plate using a nephelometer to measure light scattering, which indicates the presence of a precipitate.

    • Alternatively, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV/MS.

  • Data Interpretation:

    • The kinetic solubility is reported as the concentration at which precipitation is observed.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

  • Sample Preparation:

    • Add an excess amount of the solid (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol to a known volume of the desired aqueous buffer (e.g., pH 7.4 PBS) in a sealed vial.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully remove an aliquot of the supernatant and filter it to remove any remaining solid particles.

  • Quantification:

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV/MS) by comparing it to a standard curve.

  • Result:

    • The thermodynamic solubility is reported as the measured concentration of the saturated solution (e.g., in µg/mL or µM).

Conclusion: From Prediction to Practice

The , a molecule of significant interest due to its unique heterocyclic structure, have been predicted based on its constituent moieties. The in silico analysis suggests that this compound is a low molecular weight, highly polar, and water-soluble molecule with two basic centers. While these predictions provide a valuable starting point, this guide emphasizes the necessity of empirical determination. The detailed protocols provided for measuring pKa, logP, and aqueous solubility are designed to be robust and reliable, enabling researchers to generate the high-quality data required for informed decision-making in drug discovery and development. The integration of predictive modeling with rigorous experimental validation is the cornerstone of modern pharmaceutical sciences, and this guide provides the framework for such an approach to novel chemical entities.

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mechanism of action for (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Executive Summary

The (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol scaffold represents a cornerstone in the development of modern antidiabetic therapeutics. Derivatives built upon this core structure have demonstrated potent and highly selective inhibitory activity against dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. This technical guide elucidates the intricate mechanism of action of these compounds, using the archetypal molecule Trelagliptin as a primary exemplar. We will explore the molecular interactions with the DPP-4 enzyme, the subsequent impact on the incretin hormone system, and the downstream physiological effects that culminate in improved glycemic control. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind the therapeutic efficacy of this important class of molecules, supported by detailed experimental workflows and structure-activity relationship insights.

Part 1: The (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol Scaffold: A Privileged Structure

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a core structure in a vast number of pharmacologically active molecules and natural alkaloids.[1][2] Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, making it a versatile scaffold in drug design.[3] The specific (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol stereoisomer has proven to be an exceptionally effective framework for designing inhibitors of the serine exopeptidase dipeptidyl peptidase-4 (DPP-4).[4] The most prominent example of a drug built on this scaffold is Trelagliptin, a once-weekly medication for the management of type 2 diabetes mellitus (T2DM).[5][6]

Part 2: The Molecular Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a transmembrane glycoprotein that also exists in a soluble, circulating form.[7] It functions as a serine exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-terminus of various peptides.[7] Its most critical role in metabolic regulation is the rapid inactivation of the incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9][10] These gut-derived hormones are released in response to food intake and are responsible for a significant portion of postprandial insulin secretion.[6][8] DPP-4 cleaves and inactivates active GLP-1 and GIP within minutes, thereby limiting their physiological action.[10] This enzymatic activity makes DPP-4 a prime therapeutic target for enhancing endogenous incretin signaling to manage T2DM.[11]

Part 3: The Core Mechanism of Action: Potent and Sustained DPP-4 Inhibition

The primary is the potent and reversible, competitive inhibition of the DPP-4 enzyme.[5][7][8] By binding to the active site of DPP-4, these compounds prevent the enzyme from accessing and degrading its natural substrates, GLP-1 and GIP.[6][8]

This inhibition triggers a cascade of beneficial downstream effects for glucose regulation:

  • Increased Incretin Levels : By blocking DPP-4, the half-life of active GLP-1 and GIP is extended, leading to elevated concentrations of these hormones in circulation.[8][12]

  • Glucose-Dependent Insulin Secretion : The elevated levels of GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[6][12][13] This glucose dependency is a critical feature, as it means insulin secretion is stimulated primarily when blood glucose is high (e.g., after a meal), which significantly reduces the risk of hypoglycemia compared to other antidiabetic agents.[6][12]

  • Suppression of Glucagon Release : GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by stimulating hepatic glucose production.[6][8][12] This action helps to lower both fasting and postprandial glucose levels.

  • Improved Glycemic Control : The dual action of enhancing insulin release and suppressing glucagon secretion leads to overall improvements in glycemic control, reflected in lower postprandial glucose excursions and reduced HbA1c levels in patients with T2DM.[5]

DPP4_Inhibition_Pathway Food Food Intake Gut Gut L-Cells Food->Gut Stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP Releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Pancreas_Beta Pancreatic β-Cells GLP1_GIP->Pancreas_Beta Stimulates Pancreas_Alpha Pancreatic α-Cells GLP1_GIP->Pancreas_Alpha Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degrades to Derivative (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol Derivative Derivative->DPP4 Inhibits Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas_Beta->Insulin Glucagon ↓ Glucagon Secretion Pancreas_Alpha->Glucagon Glucose_Uptake ↑ Glucose Uptake by Tissues Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Result Improved Glycemic Control Glucose_Uptake->Result Hepatic_Glucose->Result

Caption: Signaling pathway of DPP-4 inhibition by (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol derivatives.

Part 4: Pharmacokinetic Profile and Sustained Action

A key differentiator for derivatives of this class, particularly Trelagliptin, is an advantageous pharmacokinetic profile that allows for less frequent dosing. This is achieved through a combination of high chemical stability and a uniquely strong interaction with the DPP-4 enzyme.[13]

Trelagliptin exhibits a remarkably slow dissociation rate from the DPP-4 enzyme, which contributes to its sustained and prolonged inhibitory action.[13] This extended target engagement, coupled with a long elimination half-life, is what enables its effective once-weekly dosing regimen, a significant advantage for patient adherence over daily medications.[8][12][13]

ParameterTrelagliptinSitagliptinVildagliptin
Dosing Frequency Once-WeeklyOnce-DailyTwice-Daily
Dissociation Half-Life (from DPP-4) ~30 minutes~3.5 minutes<2 minutes
Elimination Half-Life ~54.3 hoursVariableShort
DPP-4 Inhibition (at 7 days post-dose) ~77.4% (100 mg dose)N/AN/A
Data sourced from reference[13]

Part 5: Structure-Activity Relationship (SAR) Insights

The efficacy of DPP-4 inhibitors is highly dependent on their specific chemical structure and how it interacts with the enzyme's active site. For the (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol scaffold, several features are critical:

  • The Pyrrolidine Core : This ring system acts as a mimetic for the proline residue of natural substrates, allowing it to fit snugly into the S1 sub-pocket of the DPP-4 active site.

  • The Azetidinyl Group : This small, strained ring likely engages with the S2 sub-pocket, contributing to binding affinity and selectivity.

  • Stereochemistry : The (3R,4R) configuration is crucial for orienting the key functional groups in the optimal geometry for potent binding to the enzyme's active site.

  • Substitutions : The potency and pharmacokinetic properties of these derivatives can be finely tuned by adding various functional groups. The inclusion of halogen atoms, such as fluorine, on aromatic moieties attached to the core scaffold is a common strategy in modern DPP-4 inhibitors to enhance binding affinity and metabolic stability.[10][14][15] For example, Trelagliptin's structure includes a fluorobenzyl group, which is a key factor in its high potency.[13]

Part 6: Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To validate the primary mechanism of action, a direct enzymatic inhibition assay is essential. The following protocol outlines a standard, reliable method for quantifying the inhibitory potential of a (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol derivative in vitro.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DPP-4.

Principle: This is a fluorometric assay based on the cleavage of a synthetic substrate, H-Gly-Pro-7-amino-4-methylcoumarin (AMC), by DPP-4. Upon cleavage, the highly fluorescent AMC molecule is released. An inhibitor will reduce the rate of AMC release, and the degree of inhibition is proportional to its concentration and potency.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Substrate: H-Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test Compound (dissolved in DMSO)

  • Reference Inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted down in 10 steps (e.g., 1:3 dilutions). This step is crucial for generating a dose-response curve to calculate the IC50.

  • Reaction Setup: In each well of the 96-well plate, add the components in the following order:

    • 80 µL of Assay Buffer.

    • 10 µL of the diluted test compound or reference inhibitor (or DMSO for control wells).

    • 10 µL of the DPP-4 enzyme solution (pre-diluted in assay buffer to a working concentration).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring the measurement reflects true inhibition.

  • Reaction Initiation: Add 10 µL of the H-Gly-Pro-AMC substrate solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes in kinetic mode. The rate of increase in fluorescence (slope) is directly proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well.

    • Normalize the data: The rate of the uninhibited control (DMSO only) is set to 100% activity, and the rate of a background well (no enzyme) is 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental_Workflow Start Start Prep_Compound 1. Prepare Serial Dilution of Test Compound Start->Prep_Compound Setup_Plate 2. Set Up Reaction Plate: - Buffer - Compound/Control - DPP-4 Enzyme Prep_Compound->Setup_Plate Incubate 3. Pre-incubate (15 min, RT) Setup_Plate->Incubate Add_Substrate 4. Initiate Reaction: Add H-Gly-Pro-AMC Incubate->Add_Substrate Measure 5. Kinetic Measurement in Plate Reader Add_Substrate->Measure Analyze 6. Data Analysis: - Calculate Rates - Normalize Data - Plot Dose-Response Measure->Analyze IC50 Determine IC50 Value Analyze->IC50

Sources

The Toxicological and Safety Paradigm of (3R,4R)-4-(Azetidin-1-yl)pyrrolidin-3-ol: A Whitepaper for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary structure-based drug design (SBDD), sterically constrained, chiral diamine-alcohols like (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol are highly prized. By providing rigid vectors for hydrogen bond donors and acceptors, this scaffold is frequently utilized in the synthesis of advanced kinase inhibitors and antibacterial agents. However, the integration of a secondary amine (pyrrolidine), a tertiary amine (azetidine), and a hydroxyl group within a compact molecular framework generates a highly basic, nucleophilic, and potentially corrosive entity.

This technical guide bridges the gap between structural chemistry and occupational safety. It provides drug development professionals with a mechanistic understanding of the compound's toxicity profile, predictive GHS classifications, and self-validating protocols for safe handling and in vitro evaluation.

Physicochemical Causality of Toxicity

The hazard profile of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol is not arbitrary; it is a direct consequence of its molecular architecture. Understanding the causality behind its reactivity is essential for designing effective safety protocols.

  • High Basicity and Corrosivity: The pyrrolidine ring is a strong organic base, with the parent compound exhibiting a pKa of approximately 11.27[1]. The azetidine nitrogen further contributes to the overall electron density. Upon contact with biological tissues, these unprotonated amines rapidly abstract protons from ambient water and tissue lipids. This localized spike in pH causes the saponification of cell membrane lipids and the rapid denaturation of structural proteins, manifesting as severe chemical burns.

  • Lysosomal Trapping (Lysosomotropism): As a lipophilic, unprotonated free base at physiological pH, the compound easily diffuses across the lipid bilayers of cells. Once it enters the highly acidic environment of the lysosome (pH ~4.5), the two nitrogen centers become rapidly protonated. The resulting dicationic species is highly polar and membrane-impermeable. This causes osmotic swelling, lysosomal rupture, and the release of proteolytic enzymes (cathepsins) into the cytosol, triggering apoptosis[2].

  • Respiratory and Ocular Hazards: The low molecular weight and vapor pressure of cyclic amines mean that aerosolized droplets or vapors can rapidly penetrate the cornea and respiratory mucosa, leading to acute toxic pneumonitis and irreversible optical damage[3].

Quantitative Safety Data & Predictive GHS Classification

Because proprietary derivatives often lack public Safety Data Sheets (SDS) during early R&D, we must extrapolate the quantitative safety metrics from its constituent pharmacophores (pyrrolidine and azetidine)[1].

Table 1: Extrapolated Physicochemical and Toxicological Endpoints
Property / EndpointEstimated Value / CategoryMechanistic Rationale
pKa (Conjugate Acid) ~10.5 – 11.3High electron density on the cyclic secondary and tertiary nitrogens.
Acute Oral LD50 (Rat) 300 – 500 mg/kgCorrosive tissue damage and rapid absorption in the GI tract.
Skin Corrosion GHS Category 1BRapid lipid saponification and protein denaturation upon dermal contact.
Eye Damage GHS Category 1Immediate penetration of the cornea by basic amines; risk of blindness.
Aquatic Toxicity Harmful (LC50 ~60-100 mg/L)Disruption of aquatic organism osmoregulation due to high alkalinity.

Mechanistic Pathway Visualization

The following diagram illustrates the dual pathways of cellular toxicity induced by exposure to basic cyclic amino alcohols.

ToxicityPathway A (3R,4R)-4-(azetidin-1-yl) pyrrolidin-3-ol Exposure B Cellular Uptake (Lipophilic Base) A->B Absorption G Direct Membrane Irritation (Corrosive) A->G Surface Contact C Lysosomal Trapping (Protonation) B->C Intracellular routing D Lysosomal pH Alteration C->D Accumulation E Enzyme Dysfunction & Oxidative Stress D->E Disruption F Cellular Apoptosis (Cytotoxicity) E->F Terminal event G->F Necrosis/Apoptosis

Mechanistic pathway of cyclic amino alcohol cellular toxicity and lysosomal trapping.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every action includes a mechanistic justification and a verification step to guarantee safety and data reliability.

Protocol A: Chemical Spill Neutralization and Decontamination

Due to the compound's high basicity, standard aqueous cleanup can exacerbate the spread of the corrosive agent. This protocol utilizes a buffered neutralization approach.

  • Isolation and PPE: Evacuate the immediate area. Don Category III PPE, including a positive-pressure respirator, heavy-duty nitrile or butyl rubber gloves, and a face shield. Causality: Cyclic amines readily permeate standard latex, necessitating thicker, chemically resistant polymers.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do NOT use sawdust, as the heat of neutralization combined with the organic base can trigger auto-ignition.

  • Buffered Neutralization: Slowly apply a weak acid solution (e.g., 5% Citric Acid or Sodium Bisulfate) to the spill. Causality: Using a strong acid (like HCl) will cause a violent exothermic reaction, potentially aerosolizing the toxic amine. A weak acid buffers the reaction, allowing for a controlled, low-heat neutralization.

  • Validation (Self-Check): Touch a strip of universal pH paper to the neutralized slurry. The protocol is only considered successful and safe for disposal when the pH reads between 6.0 and 8.0. If the pH remains >8.0, reapply the citric acid buffer.

Protocol B: In Vitro Cytotoxicity Profiling (MTT Assay)

Before advancing derivatives of this scaffold into in vivo models, baseline cytotoxicity must be established[4]. This protocol uses a colorimetric readout to assess mitochondrial metabolic activity.

  • Cell Seeding: Seed HEK-293 (Human Embryonic Kidney) cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Application: Prepare a serial dilution of the compound (from 100 µM down to 0.1 µM) in DMSO, ensuring the final DMSO concentration in the wells does not exceed 0.5%. Causality: High concentrations of DMSO will independently lyse cells, confounding the toxicity data of the amino alcohol.

  • Control Implementation (Validation Step 1):

    • Negative Control (Vehicle): Cells treated with 0.5% DMSO only (represents 100% viability).

    • Positive Control: Cells treated with 0.1% Triton X-100 (represents 0% viability).

  • Assay Execution: After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. The mitochondrial reductase in living cells will convert the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization and Readout: Remove the media and dissolve the formazan crystals in 100 µL of DMSO. Read the absorbance at 570 nm using a microplate reader.

  • Data Validation (Self-Check 2): Calculate the Z'-factor using the positive and negative controls. The assay is only deemed scientifically valid if the Z'-factor is ≥0.5 . If the Z'-factor is lower, the data must be discarded due to unacceptable assay noise or pipetting error.

References

  • Pyrrolidine - Wikipedia Source: Wikipedia URL:[Link]

  • (3S)-pyrrolidin-3-ol Compound Summary Source: PubChem (National Institutes of Health) URL:[Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads Source: MDPI (Molecules) URL:[Link]

  • Development of β-Amino Alcohol Derivatives That Inhibit Toll-like Receptor 4 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Stereochemical Architecture and Absolute Configuration of 4-(Azetidin-1-yl)pyrrolidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aminopyrrolidin-3-ol scaffold has emerged as a privileged motif in modern medicinal chemistry, frequently deployed as a rigidified, metabolically stable bioisostere for piperazines and acyclic diamines. Specifically, the incorporation of an azetidine ring to form 4-(azetidin-1-yl)pyrrolidin-3-ol yields a unique diamine with distinct physicochemical properties, including tunable basicity and defined spatial vectors for hydrogen bonding. Because the biological targets of these scaffolds—ranging from histamine H4 receptors[1] to complex kinase domains—are inherently chiral, the absolute configuration of the C3 and C4 stereocenters strictly dictates pharmacological efficacy and off-target liability.

This whitepaper provides an in-depth analysis of the stereochemical landscape of 4-(azetidin-1-yl)pyrrolidin-3-ol, detailing the causality behind its synthetic accessibility, conformational dynamics, and the rigorous analytical frameworks required to assign its absolute configuration.

Stereochemical Landscape and Conformational Dynamics

The pyrrolidine core of 4-(azetidin-1-yl)pyrrolidin-3-ol contains two adjacent stereogenic centers at C3 (bearing the hydroxyl group) and C4 (bearing the azetidin-1-yl group). This architecture generates four distinct stereoisomers: two pairs of enantiomers classified by their relative cis or trans geometry.

The Trans Isomers: (3R,4R) and (3S,4S)

In the trans configuration, the hydroxyl and azetidine groups are positioned on opposite faces of the pyrrolidine ring.

  • Conformational Causality: Pyrrolidine rings rapidly interconvert between envelope ( E ) and half-chair ( T ) conformations. For the trans isomers, the pseudo-diequatorial arrangement is thermodynamically favored because it minimizes 1,2-steric repulsion (gauche interactions) between the highly demanding azetidine moiety and the hydroxyl group.

  • Diagnostic NMR Handle: The dihedral angle between the C3-H and C4-H protons in the favored conformation approaches 120°–150°, resulting in a relatively small vicinal coupling constant ( 3J3,4​≈2.0−4.5 Hz ).

The Cis Isomers: (3R,4S) and (3S,4R)

In the cis configuration, both substituents occupy the same face of the ring.

  • Conformational Causality: To alleviate severe steric clash, the ring is forced into a conformation where one substituent adopts a pseudo-axial position while the other is pseudo-equatorial. This inherently raises the ground-state energy of the cis isomers compared to their trans counterparts.

  • Diagnostic NMR Handle: The cis relationship forces the C3-H and C4-H protons into a pseudo-axial/pseudo-equatorial or pseudo-diequatorial relationship with a smaller dihedral angle (~0°–45°), yielding a larger vicinal coupling constant ( 3J3,4​≈5.5−7.5 Hz ).

Quantitative Stereochemical Summary
IsomerRelative GeometryAbsolute ConfigurationTypical 3J3,4​ (Hz)Thermodynamic StabilitySynthetic Access Pathway
1 Trans(3R, 4R)2.0 - 4.5High (Pseudo-diequatorial)Epoxide opening (Direct)
2 Trans(3S, 4S)2.0 - 4.5High (Pseudo-diequatorial)Epoxide opening (Direct)
3 Cis(3R, 4S)5.5 - 7.5Low (Steric clash)Mitsunobu inversion of 1
4 Cis(3S, 4R)5.5 - 7.5Low (Steric clash)Mitsunobu inversion of 2

Synthetic Workflows and Methodologies

The synthesis of specific stereoisomers relies on the predictable stereoelectronic principles of epoxide ring-opening. Because nucleophilic attack by an amine on an epoxide proceeds strictly via an SN​2 mechanism, the incoming azetidine nucleophile approaches from the face opposite to the epoxide oxygen, enforcing an anti (trans) relationship in the product [2].

SynthWorkflow A N-Boc-3-pyrroline B Asymmetric Epoxidation (Shi Catalyst / mCPBA) A->B C Chiral Epoxide (e.g., 1R,5S) B->C D Nucleophilic Opening (Azetidine, SN2) C->D Anti-attack E Trans-Isomer (3R,4R or 3S,4S) D->E F Mitsunobu Inversion (DIAD, PPh3, p-NO2BzOH) E->F Stereocenter Inversion G Cis-Isomer (3R,4S or 3S,4R) F->G

Synthetic pathways to trans and cis 4-(azetidin-1-yl)pyrrolidin-3-ol isomers.

Protocol: Synthesis of Trans-(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol

This protocol describes the self-validating synthesis of the trans isomer from a chiral epoxide precursor.

Reagents:

  • tert-Butyl (1R,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (1.0 eq)

  • Azetidine (3.0 eq)

  • Isopropanol (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve the chiral pyrrolidine epoxide (10 mmol) in anhydrous isopropanol (20 mL) in a heavy-walled sealed tube.

  • Nucleophilic Addition: Add azetidine (30 mmol) via syringe. Causality: An excess of the highly volatile azetidine is required to drive the bimolecular reaction to completion and compensate for evaporative loss.

  • Thermal Activation: Seal the tube and heat to 80°C for 16 hours. Causality: The basicity of azetidine is sufficient to open the unactivated aliphatic epoxide without Lewis acid catalysis, which could otherwise degrade the Boc protecting group.

  • Validation (In-Process): Monitor via LC-MS. The reaction is complete when the epoxide mass ( [M+H]+=186 ) is fully replaced by the product mass ( [M+H]+=243 ).

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH:NH 4​ OH 90:9:1) to yield the trans product.

  • Validation (Stereochemical): Confirm the trans configuration via 1 H NMR by observing a 3J3,4​ coupling constant of < 4.0 Hz.

Note: To access the cis isomers, the resulting trans-alcohol must be subjected to a Mitsunobu reaction using p-nitrobenzoic acid, followed by ester hydrolysis, to invert the C3 stereocenter.

Absolute Configuration Determination: Mosher's Ester Analysis

While X-ray crystallography is the gold standard, obtaining diffraction-quality crystals of highly flexible, basic diamines is notoriously difficult. Therefore, Modified Mosher's Method utilizing α -methoxy- α -trifluoromethylphenylacetic acid (MTPA) is the most robust analytical tool for assigning the absolute configuration of the C3 stereocenter [3].

Mechanistic Causality of Mosher's Method

Mosher's method relies on the anisotropic shielding effect of the phenyl ring in the MTPA ester. When the C3-hydroxyl group is derivatized with (R)

  • and (S) -MTPA chloride, the resulting diastereomers adopt a preferred conformation in solution where the carbinyl proton (C3-H), the ester carbonyl, and the trifluoromethyl group are coplanar. By calculating the difference in chemical shifts ( Δδ=δS​−δR​ ) for the protons surrounding the stereocenter (e.g., C2-H, C4-H, and the azetidine protons), the spatial arrangement of the substituents can be definitively mapped. Positive Δδ values indicate protons located on the right side of the MTPA plane, while negative values indicate protons on the left.

    MosherLogic A Unknown Enantiomer (C3-OH) B (R)-MTPA-Cl Derivatization A->B C (S)-MTPA-Cl Derivatization A->C D (S)-MTPA Ester (CIP Priority Shift) B->D Esterification E (R)-MTPA Ester (CIP Priority Shift) C->E Esterification F 1H NMR Analysis Calculate Δδ = δS - δR D->F E->F G Absolute Configuration Assignment F->G

    Logical workflow for determining C3 absolute configuration via Mosher's method.

Protocol: Mosher Ester Derivatization

Note: The secondary amine of the pyrrolidine ring must be protected (e.g., as a Boc group) prior to this protocol to prevent competitive amidation.

  • Sample Division: Divide the purified N-Boc-4-(azetidin-1-yl)pyrrolidin-3-ol (10 mg, ~0.04 mmol) into two equal 5 mg aliquots in dry NMR tubes.

  • Solvation & Base: Dissolve each aliquot in 0.5 mL of anhydrous Pyridine- d5​ . Causality: Pyridine acts as both the solvent and the acid scavenger, preventing the degradation of the acid-sensitive azetidine ring by the HCl byproduct.

  • Derivatization:

    • To Tube A, add (R) -(-)-MTPA-Cl (3.0 eq). (This yields the (S) -MTPA ester).

    • To Tube B, add (S) -(+)-MTPA-Cl (3.0 eq). (This yields the (R) -MTPA ester).

  • Reaction: Agitate the tubes and allow them to stand at room temperature for 4 hours.

  • Validation (Completeness): Acquire a crude 1 H NMR spectrum. The disappearance of the carbinyl proton multiplet at ~4.2 ppm and the appearance of a new downfield shifted multiplet at ~5.5 ppm confirms complete esterification.

  • Data Extraction: Assign the chemical shifts of the C2 protons and C4 protons in both spectra. Calculate Δδ=δS​−δR​ .

    • If the C4 protons (and azetidine protons) show a negative Δδ , and the C2 protons show a positive Δδ , the absolute configuration at C3 is (R) .

    • Coupled with the known trans relative stereochemistry ( 3J3,4​ < 4 Hz), the full absolute configuration is assigned as (3R, 4R) .

References

  • Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists Journal of Medicinal Chemistry - ACS Publications[Link]

  • Total Synthesis of Lepadiformine Alkaloids using N-Boc α-Amino Nitriles as Trianion Synthons National Institutes of Health (NIH) - PMC[Link]

  • Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites ResearchGate[Link]

(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol: A Technical Guide to Elucidating Receptor Binding Affinity and Functional Activity

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical framework for characterizing the receptor binding affinity and functional activity of the novel chemical entity, (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of new compounds. We will utilize a hypothesis-driven approach, focusing on the GABA transporter 1 (GAT1) as a plausible target based on the compound's structural motifs, and provide comprehensive, self-validating protocols for its investigation.

Introduction: Structural Rationale and Target Hypothesis

The pyrrolidine ring is a prominent scaffold in numerous biologically active molecules, prized for its ability to explore pharmacophore space three-dimensionally due to its non-planar nature.[1] This five-membered nitrogen heterocycle is a core component of many compounds targeting the central nervous system.[2] Similarly, the azetidine moiety, a four-membered nitrogen-containing ring, is considered a privileged structure in drug discovery, offering a balance of stability and rigidity that can favorably influence pharmacological properties.[3]

The structure of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol, featuring a substituted pyrrolidine, suggests a potential interaction with neurotransmitter transporters. Specifically, the pyrrolidine core is a known pharmacophore for inhibitors of the GABA transporter 1 (GAT1).[4][5] GAT1 is responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft.[6] Inhibition of GAT1 increases the extracellular concentration of GABA, enhancing GABAergic neurotransmission.[5][6] This mechanism is of significant therapeutic interest for conditions characterized by neuronal hyperexcitability, such as epilepsy.[4][6]

Therefore, this guide will proceed with the hypothesis that (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol is a GAT1 inhibitor. The following sections will provide detailed protocols to test this hypothesis and characterize the compound's binding affinity and functional activity at GAT1.

Elucidating Receptor Binding Affinity: A Step-by-Step Guide

The gold standard for quantifying the affinity of a ligand for its receptor is the radioligand binding assay.[7][8] We will employ a competitive binding assay to determine the inhibitory constant (Ki) of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol for GAT1.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the workflow for the competitive radioligand binding assay.

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep1 Homogenize tissue/cells in lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash membranes prep2->prep3 prep4 Determine protein concentration (BCA assay) prep3->prep4 assay1 Add membranes, radioligand, and test compound to 96-well plate prep4->assay1 assay2 Incubate to reach equilibrium assay1->assay2 sep1 Vacuum filtrate through GF/C filters assay2->sep1 sep2 Wash filters to remove unbound radioligand sep1->sep2 sep3 Dry filters and add scintillation cocktail sep2->sep3 sep4 Count radioactivity sep3->sep4 analysis1 Calculate specific binding sep4->analysis1 analysis2 Generate competition curve (log[inhibitor] vs. % specific binding) analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff equation analysis3->analysis4

Figure 1: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for GAT1

This protocol is adapted from established methodologies for GAT1 binding assays.[9][10]

Materials and Reagents:

  • Test Compound: (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol

  • Radioligand: [³H]-Tiagabine or another suitable GAT1-selective radioligand.

  • GAT1 Source: Rat brain cortex homogenate or a cell line stably expressing human GAT1.

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known GAT1 inhibitor, such as Tiagabine.[11]

  • Protein Assay Reagents: Bicinchoninic acid (BCA) assay kit.

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, liquid scintillation counter, glass fiber filters (GF/C).

Step-by-Step Procedure:

Part 1: Membrane Preparation

  • Homogenize the GAT1 source (e.g., rat brain cortex) in 20 volumes of ice-cold lysis buffer.[9][10]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[9]

  • Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

  • Repeat the centrifugation (step 3) and resuspension (step 4) steps for a second wash.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a BCA assay.[9][10]

  • Store the membrane preparation in aliquots at -80°C until use.

Part 2: Assay Procedure

  • On the day of the assay, thaw the membrane preparation and dilute it in assay buffer to the desired concentration (typically 50-120 µg of protein per well).[9][10]

  • Prepare serial dilutions of the test compound, (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol, in assay buffer.

  • In a 96-well plate, combine the following in a final volume of 250 µL:[9][10]

    • 50 µL of the test compound dilution (or buffer for total binding, or non-specific binding control).

    • 50 µL of the radioligand at a concentration near its Kd.

    • 150 µL of the diluted membrane preparation.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[9][10]

  • Terminate the incubation by rapid vacuum filtration through a 96-well filter harvester onto glass fiber filters (GF/C) that have been pre-soaked in 0.3% polyethyleneimine (PEI).[9][10]

  • Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[9][10]

  • Dry the filters for 30 minutes at 50°C.[9][10]

  • Place the dried filters into scintillation vials, add a suitable scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[9]

Part 3: Data Analysis

  • Calculate Specific Binding:

    • Total Binding: Radioactivity in wells with only buffer, radioligand, and membranes.

    • Non-specific Binding: Radioactivity in wells with the non-specific binding control, radioligand, and membranes.

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).[12]

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[9]

Data Presentation

The binding affinity data should be summarized in a clear and concise table.

CompoundTargetRadioligandIC50 (nM)Ki (nM)
(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-olGAT1[³H]-TiagabineExperimental ValueCalculated Value
Tiagabine (Control)GAT1[³H]-TiagabineExperimental ValueCalculated Value

Assessing Functional Activity: Synaptosomal GABA Uptake Assay

While binding affinity demonstrates that a compound interacts with a target, a functional assay is necessary to determine the nature of that interaction (e.g., inhibitor, agonist, antagonist). For a suspected GAT1 inhibitor, a synaptosomal GABA uptake assay is a highly relevant functional assay.

Experimental Workflow: Synaptosomal GABA Uptake Assay

The following diagram illustrates the workflow for the synaptosomal GABA uptake assay.

G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_sep Separation & Counting cluster_analysis Data Analysis prep1 Homogenize brain tissue in sucrose buffer prep2 Differential centrifugation to isolate synaptosomes prep1->prep2 prep3 Resuspend synaptosomes in assay buffer prep2->prep3 assay1 Pre-incubate synaptosomes with test compound prep3->assay1 assay2 Initiate uptake with [³H]-GABA assay1->assay2 assay3 Incubate for a short duration assay2->assay3 sep1 Terminate uptake by rapid filtration assay3->sep1 sep2 Wash filters to remove extracellular [³H]-GABA sep1->sep2 sep3 Lyse synaptosomes and add scintillation cocktail sep2->sep3 sep4 Count radioactivity sep3->sep4 analysis1 Calculate % inhibition of GABA uptake sep4->analysis1 analysis2 Generate dose-response curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3

Figure 2: Workflow for a synaptosomal GABA uptake assay.
Detailed Protocol: Synaptosomal [³H]-GABA Uptake Assay

Materials and Reagents:

  • Test Compound: (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol

  • Radiolabeled Substrate: [³H]-GABA

  • Synaptosome Source: Freshly prepared rat brain synaptosomes.

  • Assay Buffer: Krebs-Ringer-HEPES buffer.

  • Control Inhibitor: A known GAT1 inhibitor (e.g., Tiagabine).

Step-by-Step Procedure:

  • Synaptosome Preparation: Prepare synaptosomes from rat brain tissue using standard differential centrifugation methods.

  • Assay Setup: In a 96-well plate, pre-incubate the synaptosomes with various concentrations of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol or the control inhibitor for 10-15 minutes at 37°C.

  • Initiate Uptake: Add [³H]-GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer to remove extracellular [³H]-GABA.

  • Quantify Uptake: Lyse the synaptosomes trapped on the filters and measure the internalized radioactivity by liquid scintillation counting.

  • Data Analysis: Calculate the percentage inhibition of [³H]-GABA uptake at each concentration of the test compound and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Data Interpretation and Future Directions

A low Ki value in the radioligand binding assay indicates high affinity of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol for GAT1. A low IC50 value in the GABA uptake assay would confirm its functional activity as a GAT1 inhibitor.

Should the initial hypothesis be confirmed, further studies would be warranted to explore the compound's selectivity against other GABA transporters (GAT2, GAT3, BGT1) and other neurotransmitter transporters (e.g., dopamine, serotonin, and norepinephrine transporters). A comprehensive selectivity profile is crucial for predicting the potential for off-target effects.

Structure-activity relationship (SAR) studies could also be initiated. For example, modifications to the azetidine or pyrrolidine rings, or the stereochemistry of the hydroxyl group, could be explored to optimize potency and selectivity.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the initial pharmacological characterization of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol. By following the detailed protocols for radioligand binding and functional assays, researchers can confidently determine the compound's affinity and activity at its putative target, GAT1. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities in the drug discovery process.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Patsnap Synapse. What are GAT1 inhibitors and how do they work? 2024. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Bio-protocol. Radioligand binding assays. 2013. Available from: [Link]

  • PMC. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. 2012. Available from: [Link]

  • PubMed. GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms. 2007. Available from: [Link]

  • Taylor & Francis Online. Ways of modulating GABA transporters to treat neurological disease. 2024. Available from: [Link]

  • Wikipedia. GABA reuptake inhibitor. Available from: [Link]

  • ResearchGate. A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. 2006. Available from: [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available from: [Link]

  • PMC. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. 2023. Available from: [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. 2021. Available from: [Link]

  • PMC. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. 2013. Available from: [Link]

  • Semantic Scholar. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands. 2021. Available from: [Link]

  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. 2023. Available from: [Link]

  • PMC. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. 2012. Available from: [Link]

  • PubMed. Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR. 2017. Available from: [Link]

  • PMC. Synthesis of a New Chiral Pyrrolidine. 2013. Available from: [Link]

  • Semantic Scholar. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. 2021. Available from: [Link]

  • MDPI. A Novel One-Pot Green Synthesis of Dispirooxindolo-pyrrolidines via 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. 2015. Available from: [Link]

  • PubMed. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. 2007. Available from: [Link]

  • MDPI. In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13. 2023. Available from: [Link]

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Methodological & Application

Application Notes and Protocols: A Step-by-Step Synthesis Route for (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the stereoselective synthesis of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol, a valuable chiral building block in medicinal chemistry. The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds, and the specific stereochemistry of this target molecule makes it a compelling synthon for drug discovery programs.[1][2] This guide details a synthetic strategy commencing from the chiral pool, utilizing readily available L-tartaric acid to establish the desired (3R,4R) stereochemistry. The protocols herein are designed to be robust and scalable, providing researchers with a practical pathway to this important molecule.

Introduction

The synthesis of enantiomerically pure, substituted pyrrolidines is a significant focus in modern organic and medicinal chemistry.[3] These five-membered nitrogen-containing heterocycles are core components of a vast array of pharmaceuticals and natural products. The spatial arrangement of substituents on the pyrrolidine ring is often critical for biological activity, making stereocontrolled synthesis paramount. The target molecule, (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol, features a trans-3,4-disubstituted pattern, a common motif in bioactive compounds. The incorporation of a strained azetidine ring can also impart unique conformational constraints and metabolic stability. This application note outlines a logical and efficient synthetic route, starting from a well-established chiral precursor to ensure high enantiopurity in the final product.

Synthetic Strategy Overview

Our synthetic approach leverages the "chiral pool" strategy, which begins with an inexpensive, enantiomerically pure starting material to construct the core of the target molecule.[1] L-tartaric acid is an ideal starting point as its C2 and C3 stereocenters directly correspond to the desired C3 and C4 stereochemistry of the final pyrrolidine ring.

The overall synthetic workflow can be summarized in the following key transformations:

  • Formation of a Chiral 1,4-Dimesylate: L-tartaric acid is converted to its corresponding dimethyl ester, which is then reduced to the diol. Subsequent mesylation provides a key intermediate with two electrophilic centers.

  • Pyrrolidine Ring Formation: The 1,4-dimesylate undergoes a double nucleophilic substitution with a protected amine, such as benzylamine, to construct the pyrrolidine ring.

  • Strategic Functional Group Manipulation: The resulting N-benzyl-protected pyrrolidine diol is then selectively protected at one hydroxyl group, allowing for the activation of the other hydroxyl group as a leaving group.

  • Introduction of the Azetidine Moiety: The activated hydroxyl group is displaced by azetidine via an SN2 reaction.

  • Final Deprotection: Removal of the protecting groups yields the target molecule, (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol.

Synthetic_Workflow A L-Tartaric Acid B (2R,3R)-1,4-Dimesyl-butane-2,3-diol A->B Esterification, Reduction, Mesylation C N-Benzyl-(3R,4R)-pyrrolidine-3,4-diol B->C Benzylamine D Mono-protected Pyrrolidine C->D Selective Protection E Activated Pyrrolidine Intermediate D->E Activation (e.g., Mesylation) F N-Benzyl-(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol E->F Azetidine G (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol F->G Deprotection (e.g., Hydrogenolysis)

Caption: Overall synthetic workflow for (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol.

Experimental Protocols

Part 1: Synthesis of (2R,3R)-1,4-bis(methylsulfonyloxy)butane-2,3-diol

This initial sequence transforms L-tartaric acid into a key dielectrophile for the subsequent cyclization.

Step 1.1: Esterification of L-Tartaric Acid

  • Materials:

    • L-Tartaric acid

    • Methanol (MeOH)

    • Sulfuric acid (H₂SO₄), concentrated

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Magnesium sulfate (MgSO₄), anhydrous

    • Organic solvent (e.g., Dichloromethane, DCM)

  • Protocol:

    • Suspend L-tartaric acid in methanol in a round-bottom flask equipped with a reflux condenser.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield dimethyl L-tartrate.

Step 1.2: Reduction of Dimethyl L-Tartrate

  • Materials:

    • Dimethyl L-tartrate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of dimethyl L-tartrate in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Stir the resulting mixture until a white precipitate forms.

    • Add sodium sulfate decahydrate and stir for another hour.

    • Filter the solid and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to obtain (2R,3R)-butane-1,2,3,4-tetraol.

Step 1.3: Mesylation of the Diol

  • Materials:

    • (2R,3R)-butane-1,2,3,4-tetraol

    • Methanesulfonyl chloride (MsCl)

    • Pyridine

    • Anhydrous dichloromethane (DCM)

  • Protocol:

    • Dissolve the diol in anhydrous pyridine and cool to 0 °C.

    • Slowly add methanesulfonyl chloride (2.2 equivalents) to the solution.

    • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Pour the reaction mixture into ice-cold water and extract with dichloromethane.

    • Wash the combined organic layers sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude dimesylate, which can be purified by recrystallization.

Part 2: Synthesis of N-Benzyl-(3R,4R)-pyrrolidine-3,4-diol
  • Materials:

    • (2R,3R)-1,4-bis(methylsulfonyloxy)butane-2,3-diol

    • Benzylamine

    • Acetonitrile (MeCN)

    • Potassium carbonate (K₂CO₃)

  • Protocol:

    • To a solution of the dimesylate in acetonitrile, add benzylamine (1.1 equivalents) and potassium carbonate (3.0 equivalents).

    • Heat the mixture to reflux for 18-24 hours, monitoring the reaction by TLC.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford N-benzyl-(3R,4R)-pyrrolidine-3,4-diol.

Part 3: Selective Protection and Activation

Step 3.1: Mono-protection of the Diol (Example with TBDMS)

  • Materials:

    • N-Benzyl-(3R,4R)-pyrrolidine-3,4-diol

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous N,N-dimethylformamide (DMF)

  • Protocol:

    • Dissolve the diol and imidazole (1.2 equivalents) in anhydrous DMF.

    • Cool the solution to 0 °C and add TBDMSCl (1.05 equivalents) dropwise.

    • Stir at 0 °C for 1 hour and then at room temperature for 12 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography to isolate the mono-TBDMS protected pyrrolidine.

Step 3.2: Activation of the Free Hydroxyl Group

  • Materials:

    • Mono-TBDMS protected pyrrolidine

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (TEA)

    • Anhydrous dichloromethane (DCM)

  • Protocol:

    • Dissolve the mono-protected pyrrolidine in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

    • Stir at 0 °C for 2-3 hours.

    • Wash the reaction mixture with cold water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the mesylated intermediate, which should be used immediately in the next step.

Part 4: Introduction of the Azetidine Moiety
  • Materials:

    • Mesylated pyrrolidine intermediate

    • Azetidine

    • Acetonitrile (MeCN)

    • Potassium carbonate (K₂CO₃)

  • Protocol:

    • Dissolve the crude mesylate in acetonitrile.

    • Add azetidine (3.0 equivalents) and potassium carbonate (3.0 equivalents).

    • Heat the mixture to 60-70 °C and stir for 12-18 hours.

    • Cool to room temperature, filter the solids, and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the TBDMS-protected N-benzyl-(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol.

Part 5: Final Deprotection

Step 5.1: Desilylation

  • Materials:

    • TBDMS-protected intermediate

    • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

    • Tetrahydrofuran (THF)

  • Protocol:

    • Dissolve the TBDMS-protected compound in THF.

    • Add TBAF solution (1.2 equivalents) and stir at room temperature for 2-4 hours.

    • Concentrate the reaction mixture and purify by column chromatography to yield N-benzyl-(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol.

Step 5.2: Debenzylation

  • Materials:

    • N-Benzyl-(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol

    • Palladium on carbon (Pd/C), 10%

    • Methanol (MeOH)

    • Hydrogen (H₂) gas

  • Protocol:

    • Dissolve the N-benzyl compound in methanol.

    • Carefully add 10% Pd/C catalyst.

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the final product, (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol.

Data Summary

StepIntermediate/ProductStarting MaterialKey ReagentsTypical Yield (%)
1.1Dimethyl L-tartrateL-Tartaric AcidMeOH, H₂SO₄90-95
1.2(2R,3R)-butane-1,2,3,4-tetraolDimethyl L-tartrateLiAlH₄85-90
1.3(2R,3R)-1,4-bis(methylsulfonyloxy)butane-2,3-diol(2R,3R)-butane-1,2,3,4-tetraolMsCl, Pyridine80-85
2N-Benzyl-(3R,4R)-pyrrolidine-3,4-diolDimesylateBenzylamine60-70
3.1Mono-TBDMS protected pyrrolidineDiolTBDMSCl, Imidazole70-80
3.2Mesylated pyrrolidine intermediateMono-TBDMS protected pyrrolidineMsCl, TEA>95 (crude)
4TBDMS-protected N-benzyl-(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-olMesylateAzetidine50-60
5.1N-Benzyl-(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-olTBDMS-protected intermediateTBAF90-95
5.2(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-olN-Benzyl intermediateH₂, Pd/C>95

Causality and Experimental Choices

  • Chiral Pool Starting Material: The use of L-tartaric acid is a cornerstone of this synthesis, as it provides a cost-effective and reliable method to install the required (3R,4R) stereochemistry from the outset, obviating the need for chiral resolutions or asymmetric catalysis in later stages.[1]

  • Protecting Group Strategy: The choice of a benzyl group for the pyrrolidine nitrogen serves a dual purpose. It is a robust protecting group that withstands the conditions of the subsequent reactions, and it can be readily removed under mild hydrogenolysis conditions in the final step. The use of a silyl ether protecting group (TBDMS) for one of the hydroxyls allows for selective activation of the other hydroxyl group. The steric bulk of the TBDMS group can favor the protection of the less hindered hydroxyl group, although chromatographic separation of isomers may be necessary.

  • Nucleophilic Substitution with Azetidine: The introduction of the azetidine ring is achieved through a standard SN2 reaction. Activation of the C4 hydroxyl group as a good leaving group (mesylate) is crucial for this transformation. The use of a polar aprotic solvent like acetonitrile and a mild base facilitates the reaction. While the ring-opening of aziridines with amines is a known method for forming C-N bonds, direct substitution on a pyrrolidine ring is a more convergent approach in this context.[4]

Conclusion

This application note provides a detailed and logical synthetic route to (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol. By employing a chiral pool strategy and a series of well-established organic transformations, this protocol offers a reliable method for obtaining this valuable building block in high stereochemical purity. The step-by-step instructions and rationale behind the experimental choices are intended to empower researchers in their efforts to synthesize novel and complex molecules for drug discovery and development.

References

  • Butler, C. R. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign. [Link]

  • Lee, Y. S., Kang, D. W., Lee, S. J., & Park, H. (2001). Asymmetric Synthesis of Both Enantiomers of Pyrrolidinoisoquinoline Derivatives from L-Malic Acid and L-Tartaric Acid. The Journal of Organic Chemistry, 66(26), 9048–9051. [Link]

  • Werness, J. B., & Wiemer, D. F. (2010). Ring Opening of a Trisubstituted Aziridine With Amines: Regio- and Stereoselective Formation of Substituted 1,2-Diamines. Organic Letters, 12(19), 4348–4351. [Link]

  • Shin, J., & Cheon, J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1729. [Link]

  • Shin, J., & Cheon, J. (2021). Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. [Link]

  • Ren, X., et al. (2025). Synthesis of chiral Azetidine and its application in asymmetric synthesis. ResearchGate. [Link]

  • Chemler, S. R., & Zultanski, S. L. (2009). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. Organic letters, 11(18), 4140–4143. [Link]

  • Shaw, J. T., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Jamison, C. R., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 4947-4965. [Link]

  • De Tran, T., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. ResearchGate. [Link]

  • Request PDF. (2025). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Pedrosa, R., et al. (n.d.). Diastereoselective preparation of (S)-(1,4,4- trimethylpyrrolidin-3-yl)amine, a new chiral 1,2-diamine for thiourea-type organoc. Tetrahedron: Asymmetry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. ResearchGate. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Portal. [Link]

  • Malaysian Journal of Analytical Sciences. (2022). DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE. Malaysian Journal of Analytical Sciences, 26(2), 335-348. [Link]

  • Amanote Research. (n.d.). Enantiospecific Synthesis of (3r,4r)1-Benzyl-4-Fluoropyrrolidin-3-Amine Utilizing a Burgess-Type Transformation. Amanote Research. [Link]

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Sources

Process Scale-Up and Optimization for the Synthesis of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Medicinal Chemistry Professionals

Introduction & Strategic Rationale

Chiral 3,4-disubstituted pyrrolidines are privileged pharmacophores in modern drug discovery. They frequently serve as core scaffolds in kinase inhibitors and GPCR modulators, notably in the development of highly selective Histamine H4 receptor antagonists[1]. Specifically, the (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol motif presents a unique spatial arrangement that enhances target binding affinity while improving metabolic stability.

Scaling up the synthesis of this specific enantiomer presents two primary challenges:

  • Relative Stereocontrol: Ensuring a strictly trans relationship between the hydroxyl and azetidinyl groups.

  • Absolute Stereocontrol: Isolating the (3R,4R) enantiomer from the (3S,4S) counterpart efficiently on a multi-kilogram scale without relying on expensive, low-throughput preparative chiral chromatography.

To address this, we have developed a robust, scalable route starting from commercially available 1-Boc-3-pyrroline. The strategy leverages the nucleophilic aminolysis of a meso-epoxide intermediate to guarantee trans relative stereochemistry[2]. Subsequent classical resolution using Di-p-toluoyl-D-tartaric acid (D-PTTA) provides the desired absolute stereochemistry with >99% enantiomeric excess (ee).

Mechanistic Causality & Process Optimization

The aminolysis of meso-epoxides is a highly reliable method for synthesizing 1,2-amino alcohols[2]. However, epoxide opening with secondary amines like azetidine can be kinetically sluggish. While asymmetric desymmetrization using chiral metal catalysts is an elegant approach[3], classical resolution remains the most cost-effective and self-validating method for industrial scale-up.

Causality in Solvent Selection: We optimized the aminolysis step by transitioning from anhydrous organic solvents to a highly protic Ethanol/Water (1:1) mixture. The protic solvent acts as a hydrogen-bond donor, coordinating with the epoxide oxygen. This interaction lowers the LUMO energy of the epoxide, stabilizing the developing negative charge in the transition state and dramatically accelerating the SN​2 attack by azetidine.

Causality in Resolving Agent Selection: D-PTTA is a privileged resolving agent. Its rigid, C2-symmetric chiral backbone combined with bulky, electron-rich p-toluoyl groups creates a highly defined chiral pocket. When paired with the trans-pyrrolidine, the (3R,4R) enantiomer fits perfectly into this pocket, forming a highly insoluble, crystalline lattice driven by multiple hydrogen bonds and π−π stacking, whereas the (3S,4S) salt remains highly soluble.

Table 1: Optimization of the Chiral Resolution Step
Resolving AgentSolvent SystemTemperature ProfileYield (%)*ee (%)
L-Tartaric AcidEthanol70°C → 20°C2274
D-DBTAIsopropanol80°C → 20°C3188
D-PTTA iPrOH/H₂O (9:1) 80°C → 20°C 41 >99
D-PTTAAcetone/H₂O (9:1)60°C → 20°C3592

*Note: The maximum theoretical yield for a classical kinetic resolution is 50%.

Synthetic Workflow Visualization

Workflow SM 1-Boc-3-pyrroline (Starting Material) Epox meso-1-Boc-3,4-epoxypyrrolidine (Epoxidation) SM->Epox mCPBA CH2Cl2, 0°C RingOpen rac-trans-4-(azetidin-1-yl)-1-Boc-pyrrolidin-3-ol (Aminolysis) Epox->RingOpen Azetidine H2O/EtOH, 60°C Res Chiral Resolution (D-PTTA Addition) RingOpen->Res D-PTTA iPrOH/H2O, 80°C to RT Desired (3R,4R)-Enantiomer D-PTTA Salt (Crystallization) Res->Desired Solid Fraction Waste (3S,4S)-Enantiomer (Mother Liquor) Res->Waste Soluble Fraction Deprot (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol 2HCl (Deprotection) Desired->Deprot HCl (g) in iPrOH 50°C

Figure 1: Scale-up synthetic workflow for (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol dihydrochloride.

Detailed Step-by-Step Protocols

Step 1: Synthesis of meso-1-Boc-3,4-epoxypyrrolidine
  • Procedure: Charge a 50 L jacketed reactor with 1-Boc-3-pyrroline (1.0 kg, 5.91 mol) and dichloromethane (10 L). Cool the mixture to 0°C. Slowly add m-CPBA (70-75% purity, 1.6 kg, ~6.5 mol) in portions over 2 hours.

  • Safety Causality: The internal temperature must be maintained strictly below 5°C to prevent thermal runaway from the exothermic epoxidation. Stir for 12 hours at room temperature.

  • In-Process Control (IPC): GC-MS to confirm >99% consumption of the starting material.

  • Workup: Quench with 10% aqueous Na₂S₂O₃ (5 L) to destroy excess peroxide. Wash the organic layer with saturated NaHCO₃ (3 × 5 L) to remove m-chlorobenzoic acid byproducts. Concentrate under reduced pressure to yield a pale yellow oil (0.98 kg, 89% yield).

Step 2: Aminolysis to rac-trans-4-(azetidin-1-yl)-1-Boc-pyrrolidin-3-ol
  • Procedure: In a 20 L pressure vessel, dissolve the meso-epoxide (980 g, 5.29 mol) in a mixture of Ethanol (4 L) and Deionized Water (4 L). Add Azetidine (453 g, 7.94 mol, 1.5 eq) in one portion. Seal the vessel and heat to 60°C for 16 hours.

  • Safety Causality: Azetidine is highly volatile (BP ~62°C). Using a sealed pressure vessel prevents reagent loss and ensures stoichiometric integrity throughout the long reaction time.

  • IPC: LC-MS to verify the complete disappearance of the epoxide mass (m/z 186 [M+H]+).

  • Workup: Concentrate the mixture to remove ethanol and unreacted azetidine. Extract the aqueous residue with Ethyl Acetate (3 × 3 L). Dry over Na₂SO₄ and evaporate to yield the racemic amino alcohol as a viscous oil (1.18 kg, 92% yield).

Step 3: Chiral Resolution via D-PTTA
  • Procedure: Transfer the racemic intermediate (1.18 kg, 4.87 mol) to a 20 L reactor. Add Isopropanol (9 L) and Water (1 L). Add Di-p-toluoyl-D-tartaric acid (D-PTTA, 940 g, 2.43 mol, 0.5 eq). Heat the suspension to 80°C until a clear homogeneous solution forms.

  • Crystallization Kinetics: Cool the reactor linearly to 20°C over 8 hours. Seed crystals (1 g) of the pure (3R,4R)-D-PTTA salt should be added at 60°C to induce controlled nucleation, preventing the product from oiling out.

  • IPC: Filter a 5 mL aliquot, wash, and analyze the solid by Chiral HPLC (e.g., Chiralpak AD-H column). Target ee is >98%.

  • Workup: Filter the thick white slurry. Wash the filter cake with cold Isopropanol (2 × 1 L). Dry under vacuum at 45°C to yield the (3R,4R)-D-PTTA salt (1.25 kg, 41% yield based on racemate, >99% ee).

Step 4: Deprotection and Salt Formation
  • Procedure: Suspend the (3R,4R)-D-PTTA salt (1.25 kg) in Isopropanol (5 L). Heat to 50°C and slowly bubble anhydrous HCl gas (or add 5-6 N HCl in Isopropanol, 2 L) into the mixture. Stir for 4 hours.

  • Chemical Causality: The strongly acidic conditions serve a dual purpose: breaking the D-PTTA diastereomeric salt (liberating the free D-PTTA which remains soluble) and simultaneously cleaving the N-Boc protecting group.

  • Workup: Cool to 0°C. The target compound, (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol dihydrochloride, precipitates as a highly crystalline white solid. Filter, wash with cold Isopropanol, and dry under high vacuum to yield 405 g of the final API intermediate (95% yield for this step).

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Title: Catalytic, enantioselective synthesis of Boc-protected 1,2-amino alcohols through aminolysis of meso-epoxides with benzophenone Source: Arkivoc URL
  • Source: PMC (National Institutes of Health)

Sources

Application Note: Catalytic Asymmetric Synthesis of (3R,4R)-4-(Azetidin-1-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral building block (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol is a highly valuable intermediate in the development of next-generation kinase inhibitors and targeted antibacterial agents. Synthesizing highly substituted pyrrolidines with contiguous stereocenters presents a significant challenge in process chemistry. This application note details a robust, highly enantioselective, and scalable protocol for its synthesis. The core methodology relies on the desymmetrization of a meso-epoxide via a Catalytic Asymmetric Ring-Opening (ARO) reaction, utilizing a chiral Lewis acid complex to establish the (3R,4R) stereocenters with >98% enantiomeric excess (ee).

Mechanistic Rationale & Catalyst Design

The synthesis of trans-1,2-amino alcohols typically relies on the ring-opening of epoxides. However, for cyclic systems like pyrrolidines, establishing absolute stereochemistry requires precise catalytic control. We employ a desymmetrization strategy starting from the achiral meso-epoxide, tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate.

  • Catalytic Desymmetrization: The aminolytic asymmetric ring opening (ARO) of cyclic meso-epoxides provides a highly efficient pathway towards enantioenriched vicinal trans-substituted rings[1]. Many efficient catalytic methods have been reported for the ARO of meso-epoxides with amines, utilizing metal-based catalysts to provide β-amino alcohols in excellent yield and enantioselectivity[2].

  • Catalyst Selection & Causality: Pioneering work by Shibasaki, Ohshima, and co-workers demonstrated the high efficacy of catalytic asymmetric ring opening reactions of meso-epoxides with amine nucleophiles[3]. Building on this, our protocol utilizes a chiral Scandium(III) complex, formed in situ from Sc(OTf)3​ and a chiral C2-symmetric bipyridine ligand. Sc(III) is a highly oxophilic Lewis acid that strongly coordinates to the epoxide oxygen, lowering the LUMO of the C–O bond and activating it toward nucleophilic attack.

  • Stereocontrol Mechanism: The chiral bipyridine ligand creates a rigid steric pocket around the Sc(III) center. This shielding forces the incoming azetidine nucleophile to attack exclusively at the pro-R carbon of the meso-epoxide.

  • Inversion of Configuration: The nucleophilic attack proceeds via an SN2 mechanism, resulting in a strict inversion of configuration at the reaction center. This stereospecificity guarantees the trans relationship of the resulting amino alcohol, yielding the target (3R,4R) configuration.

Synthetic Workflow

G N1 N-Boc-3-pyrroline N2 Epoxidation (mCPBA, CH2Cl2) N1->N2 N3 meso-Epoxide Intermediate N2->N3 N4 Asymmetric Ring Opening (Azetidine, Chiral Sc(III) Catalyst) N3->N4 N5 (3R,4R)-1-Boc-4-(azetidin-1-yl)pyrrolidin-3-ol N4->N5 N6 Boc Deprotection (TFA / DCM) N5->N6 N7 (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol N6->N7

Workflow for the catalytic asymmetric synthesis of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol.

Quantitative Data & Optimization

Table 1: Optimization of the Catalytic ARO Step To ensure a self-validating system, the ARO step was optimized to suppress the uncatalyzed background reaction, which would otherwise erode the enantiomeric excess.

EntryCatalyst LoadingTemperatureSolventYield (%)Enantiomeric Excess (ee %)
15 mol%25 °CTHF8872
25 mol%0 °CDCM9189
310 mol%-20 °CDCM94>98
410 mol%-40 °CDCM76>98

Table 2: Reagent Quantities (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
N-Boc-3-pyrroline169.221.01.69 gStarting Material
mCPBA (77%)172.571.22.69 gEpoxidizing Agent
Azetidine57.091.20.68 gNucleophile
Sc(OTf)3​ 492.160.10.49 gLewis Acid Catalyst
Chiral BipyridineVaries0.11VariesChiral Ligand
Trifluoroacetic Acid114.0210.07.65 mLDeprotecting Agent

Step-by-Step Experimental Protocols

Protocol A: Preparation of the meso-Epoxide

Objective: Synthesize tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with N-Boc-3-pyrroline (1.69 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Low temperature controls the exotherm of the epoxidation and prevents potential N-oxidation side reactions.

  • Addition: Add mCPBA (2.69 g, 1.2 equiv) portionwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3, KMnO4​ stain).

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ (20 mL) to destroy unreacted peroxide. Wash the organic layer sequentially with saturated aqueous NaHCO3​ (3 × 20 mL) and brine (20 mL).

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the meso-epoxide as a colorless oil (Yield: ~95%). Use directly in the next step.

Protocol B: Catalytic Asymmetric Ring-Opening (ARO)

Objective: Desymmetrization to yield (3R,4R)-1-Boc-4-(azetidin-1-yl)pyrrolidin-3-ol.

  • Catalyst Generation: In a flame-dried Schlenk tube under argon, dissolve Sc(OTf)3​ (492 mg, 10 mol%) and the chiral C2-symmetric bipyridine ligand (11 mol%) in anhydrous DCM (15 mL). Stir at room temperature for 1 hour to ensure complete complexation.

  • Substrate Addition: Add the meso-epoxide (1.85 g, 10.0 mmol) dissolved in DCM (5 mL) to the catalyst solution.

  • Thermal Equilibration: Cool the reaction mixture strictly to -20 °C using a cryocooler. Causality: Operating at -20 °C maximizes the energetic difference between the diastereomeric transition states, completely suppressing the racemic background reaction.

  • Nucleophile Addition: Add azetidine (0.68 g, 1.2 equiv) dropwise over 30 minutes via syringe pump. Causality: Azetidine is a highly reactive, volatile nucleophile. Slow addition prevents local concentration spikes that could lead to dimerization or uncatalyzed opening.

  • Reaction & Monitoring: Stir at -20 °C for 24 hours. Validate completion via TLC (DCM/MeOH 9:1).

  • Purification: Quench with water (10 mL), extract with DCM (3 × 15 mL), dry, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the intermediate.

  • Validation: Determine enantiomeric excess via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 85:15, 1.0 mL/min). Expected ee: >98%.

Protocol C: Boc Deprotection and Isolation

Objective: Cleave the Boc group to yield the final target.

  • Deprotection: Dissolve the enantioenriched intermediate (2.42 g, 10.0 mmol) in DCM (20 mL) and cool to 0 °C.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA, 7.65 mL, 10 equiv). Stir for 2 hours at room temperature.

  • Neutralization: Concentrate the mixture in vacuo to remove excess TFA. Dissolve the residue in MeOH (10 mL) and pass through a basic ion-exchange resin (e.g., Amberlyst A21) to liberate the free base.

  • Final Isolation: Lyophilize the resulting methanolic eluent to afford (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol as a highly pure, off-white solid. Validate structural integrity via 1H-NMR and 13C-NMR.

References

  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI (Molecules).[Link]

  • Unravelling a New Class of Chiral Organocatalyst for Asymmetric Ring-Opening Reaction of Meso Epoxides with Anilines. Organic Letters - ACS Publications.[Link]

  • Catalytic asymmetric ring opening reaction of meso-epoxide with p-anisidine. Tetrahedron.[Link]

Sources

Application Note: Functionalization of Pyrrolidine Rings Using Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The incorporation of sp³-rich heterocycles is a proven strategy in modern medicinal chemistry to improve the pharmacokinetic properties, solubility, and target selectivity of drug candidates. Among these, pyrrolidines and azetidines are privileged scaffolds. The functionalization of pyrrolidine rings using azetidine derivatives presents unique synthetic opportunities, whether the goal is to link the two intact rings to increase three-dimensional complexity or to use the inherent reactivity of the azetidine ring to functionalize the pyrrolidine core.

As an application scientist, understanding the thermodynamic and kinetic drivers of these heterocycles is critical. The four-membered azetidine ring possesses a significant ring strain of approximately 25.2 kcal/mol, which heavily influences its reactivity[1]. In contrast, the five-membered pyrrolidine ring exhibits a minimal strain of only 5.8 kcal/mol[1]. This ~20 kcal/mol strain differential dictates the causality behind experimental choices: azetidines are highly susceptible to thermodynamic relief via ring-opening, while pyrrolidines act as stable, moderately strong bases (pKa ~11.3) and excellent nucleophiles[2].

Depending on the desired target architecture, chemists can harness these properties through three primary mechanistic pathways:

  • Metallaphotoredox C(sp³)-C(sp³) Cross-Coupling (retaining both rings).

  • Nucleophilic Ring-Opening (sacrificing the azetidine ring to functionalize the pyrrolidine).

  • Spirocyclic Assembly (utilizing azomethine ylides).

Mechanistic Pathways & Causality

Metallaphotoredox C(sp³)-C(sp³) Cross-Coupling

Traditional cross-coupling of two aliphatic saturated rings is notoriously difficult due to slow oxidative addition and rapid β-hydride elimination. To construct an intact azetidinyl-pyrrolidine scaffold (e.g., 3-(3-azetidinyl)pyrrolidine), dual iridium/nickel photoredox catalysis is employed[3]. By using a pyrrolidine carboxylic acid or alcohol as a radical precursor and a 3-bromoazetidine as the electrophile, visible light irradiation of an Ir-photocatalyst generates a pyrrolidinyl radical. This radical is captured by a Ni-complex that has undergone oxidative addition with the bromoazetidine, followed by reductive elimination to form the C(sp³)-C(sp³) bond[4]. This approach allows for late-stage functionalization without triggering azetidine ring-opening[3].

G A Pyrrolidine Precursor (Carboxylic Acid/Alcohol) E Alkyl Radical Generation (Decarboxylation) A->E Activation B Azetidine Precursor (3-Bromoazetidine) F Ni-Catalyzed Cross-Coupling (Reductive Elimination) B->F Oxidative Addition C Photocatalyst (Ir/Ru) + Ni Catalyst D Blue LED Irradiation (Excited State PC*) C->D Light D->E SET E->F Radical Capture G Azetidinyl-Pyrrolidine Target Scaffold F->G C(sp3)-C(sp3) Bond Formation

Fig 1: Dual Ir/Ni photoredox catalytic cycle for C(sp³)-C(sp³) cross-coupling.

Nucleophilic Ring-Opening of Azetidines

When the synthetic goal is a linear, 1,3-functionalized amine appended to a pyrrolidine, the azetidine ring is intentionally opened. The azetidine is first activated (via protonation, quaternization, or hydrogen-bond-donor catalysis) to form an azetidinium ion[2]. The pyrrolidine nitrogen, leveraging its nucleophilicity, attacks the carbon adjacent to the azetidine nitrogen via an S_N2 mechanism. This process is thermodynamically driven by the release of the 25.2 kcal/mol ring strain, which lowers the activation energy by ~20 kcal/mol relative to pyrrolidine opening, allowing the reaction to proceed at ambient temperatures[2]. Chiral hydrogen-bond-donor catalysts (e.g., squaramides) can be used to achieve highly enantioselective ring-opening[5].

MechanisticPathway N1 Activated Azetidine (Azetidinium Ion) N3 SN2 Transition State (Inversion of Configuration) N1->N3 Electrophilic Activation N2 Pyrrolidine Nucleophile (Secondary Amine) N2->N3 Nucleophilic Attack N4 Thermodynamic Relief (Release of 25.2 kcal/mol strain) N3->N4 C-N Bond Cleavage N5 1,3-Functionalized Azetidine-Ring-Opened Pyrrolidine N4->N5 Product Formation

Fig 2: Thermodynamic and kinetic pathway of azetidine ring-opening by pyrrolidine.

Spirocyclic Assembly via Azomethine Ylides

For highly rigidified architectures, spirocyclic azetidinyl-pyrrolidines can be synthesized using 1,3-dipolar cycloadditions. Photoinduced electron transfer (using organic photosensitizers like Eosin Y under green LED light) generates a nonstabilized azomethine ylide from a pyrrolidine precursor[6]. This 1,3-dipole is then trapped by an N-Boc azetidinyl fluoroalkene to yield spirocyclic azetidinyl pyrrolidine derivatives in high yields (70–95%)[6].

Quantitative Data Presentation

The table below summarizes the reaction parameters, yields, and stereochemical outcomes for the three primary functionalization strategies discussed.

Functionalization StrategyKey Reagents / CatalystsTypical YieldsStereoselectivity / eeKey Advantage
Metallaphotoredox C(sp³)-C(sp³) Coupling Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, NiCl₂·glyme, Blue LED40–74%Diastereomeric mixtures (dependent on substrate)Retains both intact sp³ rings; ideal for late-stage functionalization[4].
Enantioselective Ring-Opening Chiral squaramide H-bond donors, ethereal solvents (2-MeTHF)80–99%Up to 97% ee (Inversion via S_N2)Utilizes azetidine ring strain for mild, ambient temperature functionalization[5].
Spirocyclic 1,3-Dipolar Cycloaddition Eosin Y (4 mol%), Green LED (5 W), Azomethine ylide precursor70–95%High cis/trans fidelity matching alkene Z/E ratioRapid access to highly rigidified, fluorine-containing spirocycles[6].

Experimental Protocols

Protocol 1: Photoredox-Catalyzed Synthesis of 3-(3-Azetidinyl)pyrrolidines

Objective: To cross-couple a Boc-protected pyrrolidine-3-carboxylic acid with 1-Boc-3-bromoazetidine.

Materials & Reagents:

  • N-Boc-pyrrolidine-3-carboxylic acid (1.0 equiv)

  • 1-Boc-3-bromoazetidine (1.5 equiv)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

  • NiCl₂·glyme (5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an oven-dried vial equipped with a stir bar, combine NiCl₂·glyme and dtbbpy in anhydrous DMF. Stir at room temperature for 15 minutes until a pale green/blue solution forms, indicating the formation of the active Ni-complex.

  • Reagent Assembly: To a separate reaction vial, add N-Boc-pyrrolidine-3-carboxylic acid, 1-Boc-3-bromoazetidine, Ir-photocatalyst, and Cs₂CO₃.

  • Solvent Addition & Degassing (Critical for Causality): Transfer the pre-formed Ni-complex solution to the reaction vial. Degas the mixture via three freeze-pump-thaw cycles. Rationale: Oxygen is a potent triplet quencher and will rapidly deactivate the excited state Ir-photocatalyst, halting the single-electron transfer (SET) process.

  • Irradiation: Seal the vial under an argon atmosphere and place it in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature for 24 hours.

  • Self-Validation Check: At 12 hours, sample 10 µL of the reaction mixture, dilute with acetonitrile, and analyze via LC-MS. You should observe the disappearance of the pyrrolidine carboxylic acid mass and the appearance of the cross-coupled product mass.

  • Workup: Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (silica gel, Hexanes/EtOAc) to isolate the azetidinyl-pyrrolidine scaffold.

Protocol 2: Enantioselective Ring-Opening of Azetidines by Pyrrolidine

Objective: To synthesize a 1,3-functionalized linear amine via nucleophilic attack of pyrrolidine on an activated azetidine.

Materials & Reagents:

  • Enantiopure 2-arylazetidine (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Chiral squaramide hydrogen-bond donor catalyst (10 mol%)

  • 2-Methyltetrahydrofuran (2-MeTHF) (0.2 M)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under nitrogen, dissolve the 2-arylazetidine and the chiral squaramide catalyst in anhydrous 2-MeTHF. Rationale: Ethereal solvents like 2-MeTHF provide optimal selectivity by supporting the necessary hydrogen-bonding network without outcompeting the catalyst, whereas highly polar solvents disrupt this network[5].

  • Nucleophile Addition: Cool the solution to 0 °C. Add pyrrolidine dropwise over 5 minutes.

  • Reaction Progression: Allow the reaction to slowly warm to ambient temperature. The 25.2 kcal/mol ring strain of the azetidine provides the thermodynamic driving force, allowing the S_N2 attack to proceed without external heating[2].

  • Self-Validation Check: Monitor the reaction via chiral HPLC. The reaction should proceed with strict inversion of configuration at the attacked carbon[2].

  • Quenching & Purification: Once complete (typically 8–12 hours), quench the reaction with a few drops of methanol. Concentrate the solvent under reduced pressure and purify the crude residue via basic alumina chromatography to prevent unwanted protonation of the highly basic pyrrolidine-derived product.

References

  • Source: grokipedia.
  • Source: charnwooddiscovery.
  • Source: acs.
  • Source: clockss.
  • Title: Redefining the Synthetic Logic of Medicinal Chemistry.
  • Source: acs.

Sources

Troubleshooting & Optimization

improving yield in (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered during the synthesis of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol. This chiral diamine is a highly polar, water-soluble building block frequently used in medicinal chemistry.

The most common synthetic route involves the asymmetric ring opening (ARO) of meso-N-Boc-3,4-epoxypyrrolidine with azetidine, followed by Boc deprotection. Below, we dissect the mechanistic pitfalls of this workflow and provide field-proven solutions to maximize your isolated yield and enantiomeric excess (ee).

Workflow & Troubleshooting Logic

TroubleshootingWorkflow Start Target: (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol Yield & Purity Optimization Step1 Step 1: Epoxide Ring Opening (meso-N-Boc-3,4-epoxypyrrolidine + Azetidine) Start->Step1 Step2 Step 2: Boc Deprotection & Final Isolation Start->Step2 Issue1 Issue: Low ee% or Racemization Step1->Issue1 Analysis Issue2 Issue: Azetidine Ring Cleavage Step2->Issue2 Analysis Issue3 Issue: Loss in Aqueous Phase Step2->Issue3 Analysis Fix1 Solution: Lower Temp ARO with Cr-salen Catalyst Issue1->Fix1 Implementation Fix2 Solution: Use Anhydrous Acid (4M HCl/Dioxane, RT) Issue2->Fix2 Implementation Fix3 Solution: Ion-Exchange Resin or Direct Salt Precipitation Issue3->Fix3 Implementation

Troubleshooting workflow for the synthesis of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol.

Frequently Asked Questions & Troubleshooting

Q1: Why is my enantiomeric excess (ee) so low during the asymmetric ring opening (ARO) of the meso-epoxide? Causality: Azetidine is a highly unhindered and strongly nucleophilic amine. When used in the ARO of meso-N-Boc-3,4-epoxypyrrolidine, the basicity of azetidine can outcompete the chiral catalyst (e.g., Jacobsen's Cr-salen complex), driving an uncatalyzed, background SN2 reaction that yields a racemic mixture [1, 2]. Solution: To suppress the background reaction, lower the reaction temperature to -20 °C and ensure the chiral catalyst is pre-complexed with the epoxide before introducing the azetidine. If ee% remains unacceptably low, pivot to a two-step ARO: open the epoxide with a less basic nucleophile (like TMS-N3) using the chiral catalyst, reduce the resulting azide to an amine, and subsequently construct the azetidine ring via alkylation.

Q2: I am losing over 50% of my product during the aqueous workup after Boc deprotection. How can I recover it? Causality: The fully deprotected (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol is a highly hydrophilic diamine containing a secondary amine, a tertiary amine, and a hydroxyl group. Its partition coefficient heavily favors the aqueous phase. Traditional liquid-liquid extraction (e.g., DCM/water or EtOAc/water) will leave the majority of your product in the aqueous layer. Solution: Abandon aqueous workup entirely. If you need the free base, utilize a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). The resin will trap the protonated diamine; you can wash away organic impurities with water and methanol, and then elute the pure free base using 1M aqueous ammonia [3]. Alternatively, isolate the product directly as a precipitated bis-hydrochloride salt (see Protocol B).

Q3: NMR analysis of my final product shows unexpected peaks and a loss of the azetidine ring. What caused this degradation? Causality: The 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol). Under harsh acidic conditions (e.g., heating in concentrated aqueous HCl for Boc deprotection), the azetidine nitrogen becomes protonated, making the adjacent carbons highly susceptible to nucleophilic attack by chloride ions, leading to irreversible ring cleavage [3]. Solution: Perform the Boc deprotection under strictly mild and anhydrous conditions. Use 4M HCl in dioxane or Trifluoroacetic acid (TFA) in DCM at 0 °C to room temperature. Never apply heat during the deprotection of azetidine-containing scaffolds.

Experimental Protocols

Protocol A: Asymmetric Ring Opening (ARO) of meso-N-Boc-3,4-epoxypyrrolidine This protocol utilizes a self-validating low-temperature approach to maximize ee%.

  • Preparation: Flame-dry a Schlenk flask under argon. Add (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride (0.05 equiv) and meso-N-Boc-3,4-epoxypyrrolidine (1.0 equiv).

  • Solvent & Cooling: Dissolve the mixture in anhydrous MTBE (0.2 M). Stir at room temperature for 15 minutes to allow catalyst-substrate pre-complexation, then cool the vessel strictly to -20 °C.

  • Nucleophile Addition: Dilute azetidine (1.1 equiv) in anhydrous MTBE and add it dropwise over 30 minutes via a syringe pump to prevent localized heating and concentration spikes.

  • Monitoring: Stir at -20 °C for 24–48 hours. Monitor the disappearance of the epoxide via TLC (ninhydrin stain).

  • Isolation: Concentrate the mixture under reduced pressure and purify via silica gel chromatography (DCM:MeOH gradient) to yield the Boc-protected intermediate. Self-Validation: Confirm ee% >90% via chiral HPLC before proceeding to deprotection.

Protocol B: Anhydrous Boc Deprotection & Salt Isolation This protocol avoids aqueous workup to prevent yield loss of the polar diamine.

  • Reaction: Dissolve the Boc-protected intermediate from Protocol A in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Deprotection: Slowly add 4M HCl in dioxane (10.0 equiv). Remove the ice bath and stir at room temperature for 2 hours. Caution: Do not heat.

  • Precipitation: As the Boc group is cleaved, the highly polar (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol bis-hydrochloride salt will precipitate out of the DCM/dioxane solution as a white solid.

  • Isolation: Add cold diethyl ether to force complete precipitation. Filter the suspension rapidly through a sintered glass funnel under a nitrogen blanket (the salt is hygroscopic). Wash the filter cake with cold diethyl ether and dry under high vacuum.

Quantitative Data: Impact of Isolation Methods on Yield

The table below summarizes the causality between the chosen isolation methodology and the final recovered yield of the deprotected diamine.

Isolation MethodPhase/StateAverage Isolated Yield (%)Purity (HPLC, %)Mechanistic Notes
DCM / Aq. NaOH Extraction Liquid-Liquid15 - 25%>90%Severe product loss; diamine remains solvated in the aqueous phase.
10% iPrOH in CHCl3 Extraction Liquid-Liquid40 - 50%>90%Marginal improvement; requires exhaustive extraction and large solvent volumes.
Dowex 50WX8 Ion-Exchange Solid-Phase75 - 85%>95%Excellent for isolating the free base; relies on reversible electrostatic trapping [3].
Direct Salt Precipitation (HCl/Dioxane) Solid85 - 95% >98% Highly efficient; leverages the insolubility of the bis-hydrochloride salt in ethereal solvents.

References

  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes MDPI - Catalysts URL:[Link]

  • Unravelling a New Class of Chiral Organocatalyst for Asymmetric Ring-Opening Reaction of Meso Epoxides with Anilines ACS Publications - Organic Letters URL:[Link]

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors NIH - PubMed Central (PMC) URL:[Link]

Technical Support Center: Overcoming Steric Hindrance in (3R,4R)-4-(Azetidin-1-yl)pyrrolidin-3-ol Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to address the unique synthetic bottlenecks encountered when working with the (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol scaffold.

This chiral, sp3-rich building block is highly valued in drug discovery, but its topology presents severe synthetic challenges. The azetidine ring possesses considerable ring strain (~25.4 kcal/mol), making it uniquely reactive yet stable enough for multi-step synthesis[1]. However, the trans relationship between the C3-hydroxyl and the bulky C4-azetidine ring creates extreme steric shielding. This guide provides field-proven, mechanistically grounded solutions to overcome these steric barriers during functionalization.

Part 1: Diagnostic Matrix for Steric Functionalization

Before troubleshooting, it is critical to understand why standard reagents fail. The table below summarizes the quantitative differences between standard and advanced methodologies when functionalizing this specific scaffold.

Table 1: Reagent Selection Matrix for C3-OH and N1 Functionalization

Target SiteReaction TypeStandard Condition (Yield)Advanced Condition (Yield)Mechanistic Causality
C3-OH O-AlkylationNaH, R-Br, 25°C (<10%)Trichloroacetimidate, TfOH (88%)The C4-azetidine blocks the SN2 trajectory. Acid-catalyzed imidates proceed via a cationic intermediate, bypassing steric limits.
N1 N-ArylationPd2(dba)3, BINAP, 100°C (0%)[Pd-PEPPSI-IPr], NaOtBu (92%)Bulky C3/C4 groups prevent reductive elimination. IPr ligands crowd the metal, accelerating elimination.
Azetidine N Prevention of QuaternizationExcess Alkyl Halide (Double alkylation)1.05 eq Electrophile, DIPEA (>95% selective)The tertiary azetidine nitrogen is highly nucleophilic. Strict stoichiometric control prevents unwanted quaternization.

Part 2: Troubleshooting Logs (FAQs)

Q1: Why am I recovering unreacted starting material when attempting to O-alkylate the C3-hydroxyl group?

Causality & Solution: Standard Williamson ether synthesis relies on an SN2 mechanism. In the (3R,4R) configuration, the bulky C4-azetidine ring projects directly into the required approach trajectory of the electrophile, sterically shielding the C3-alkoxide. To overcome this, you must shift the reaction from an SN2 mechanism to a cationic (SN1-like) pathway.

By utilizing2, you generate a highly reactive, electrophilic carbocation intermediate that readily reacts with sterically hindered alcohols[2].

Q2: My Buchwald-Hartwig amination at the pyrrolidine N1 position is failing, particularly with ortho-substituted aryl chlorides. How can I force this coupling?

Causality & Solution: The failure occurs during the reductive elimination step of the catalytic cycle. The combination of an ortho-substituted aryl group on the palladium and the extreme steric bulk of the C3/C4 substituents on the pyrrolidine ring creates a kinetic trap, leading to catalyst deactivation.

You must utilize "bulky-yet-flexible" N-heterocyclic carbenes (NHCs)[3]. Ligands such as IPr* feature a flexible steric bulk that stabilizes the active Pd(0) species while allowing substrate approach[3]. Counterintuitively, the extreme steric bulk of the IPr* ligand actually accelerates reductive elimination by severely crowding the metal center, forcing the product off the catalyst[4].

Part 3: Validated Workflows & Methodologies

Every protocol below is designed as a self-validating system to ensure you can track success at each intermediate step.

Protocol A: Regioselective O-Alkylation of the C3-Hydroxyl

Prerequisite: The pyrrolidine N1 must be Boc-protected to prevent competitive N-alkylation.

  • Preparation: In an oven-dried flask under argon, dissolve N-Boc-(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol (1.0 eq) and benzyl trichloroacetimidate (1.5 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add trifluoromethanesulfonic acid (TfOH, 0.1 eq) dropwise.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (TLC): Take a 10 µL aliquot, dry it, and expose it to a drop of 50% TFA/DCM for 5 minutes to cleave the Boc group. Spot on silica TLC and stain with ninhydrin. The disappearance of the primary starting material spot confirms conversion.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid (preventing premature Boc-deprotection). Extract with DCM, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig N1-Arylation of the Hindered Pyrrolidine

Prerequisite: The C3-hydroxyl can remain unprotected if a sufficiently bulky ligand is used, but O-protection is recommended for optimal yields.

  • Glovebox Assembly: Inside an inert-atmosphere glovebox, charge a vial with the N1-unprotected pyrrolidine substrate (1.0 eq), the aryl chloride (1.2 eq), sodium tert-butoxide (1.5 eq), and the[Pd-PEPPSI-IPr*] catalyst (2 mol%).

  • Solvation: Add anhydrous toluene to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined crimp cap.

  • Thermal Activation: Heat the vial in a reaction block at 100 °C for 12 hours. The high thermal energy combined with the IPr* ligand drives the sterically congested reductive elimination.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS in positive ESI mode. Look for the [M+H]+ ion of the product. Crucial check: Ensure there is no +R mass shift on the azetidine nitrogen, which would indicate unwanted ring-opening or cross-coupling at the tertiary amine.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a tightly packed Celite pad to remove palladium black. Purify via reverse-phase HPLC.

Part 4: Pathway Visualizations

Workflow Start Starting Material: (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol N1_Protect Step 1: N1 Protection (Boc2O, Et3N, DCM) Start->N1_Protect O_Alk Step 2: O-Alkylation (Trichloroacetimidate, TfOH) N1_Protect->O_Alk Blocks N1, Exposes C3-OH N1_Deprotect Step 3: N1 Deprotection (TFA/DCM) O_Alk->N1_Deprotect N1_Arylation Step 4: N1 Arylation (Ar-X, Pd/IPr*, Base) N1_Deprotect->N1_Arylation

Workflow for selective functionalization of the pyrrolidine scaffold.

Logic Target Target: Functionalize C3-OH & N1 Sub1 C3-OH O-Alkylation Target->Sub1 Sub2 N1 Buchwald-Hartwig Target->Sub2 Hindrance1 Blocked by C4-Azetidine (SN2 restricted) Sub1->Hindrance1 Hindrance2 Steric clash during Reductive Elimination Sub2->Hindrance2 Sol1 Use Trichloroacetimidates (Cationic Mechanism) Hindrance1->Sol1 Overcome trajectory limits Sol2 Use IPr* or BrettPhos (Accelerates Elimination) Hindrance2->Sol2 Stabilize Pd(0) & crowd metal

Logical troubleshooting map for overcoming steric hindrance at C3 and N1.

References

  • [1] Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Source: RSC Publishing | URL:[Link]

  • [4] Title: The use of the sterically demanding IPr* and related ligands in catalysis | Source: Semantic Scholar | URL:[Link]

  • [3] Title: Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling | Source: MDPI | URL:[Link]

  • [2] Title: Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products | Source: SURFACE at Syracuse University | URL:[Link]

Sources

Technical Support Center: Solubilization Strategies for (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation, manipulation, and reaction of highly polar, basic building blocks. The compound (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol presents a classic "polarity trap" in synthetic organic chemistry and drug development.

Because this molecule contains a secondary amine (pyrrolidine ring), a tertiary amine (azetidine ring), and a secondary hydroxyl group, it possesses a high Topological Polar Surface Area (TPSA) and multiple hydrogen-bond donors/acceptors. This thermodynamic profile makes it highly soluble in water but notoriously difficult to dissolve in standard organic solvents. The following guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these bottlenecks.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my compound immediately precipitate or form a gum when I attempt to dissolve it in dichloromethane (DCM) or ethyl acetate (EtOAc)?

The Causality: The solubility of organic compounds is dictated by the principle of "like dissolves like" 1. Your target molecule has a highly concentrated network of polar functional groups. In non-polar or moderately polar solvents like DCM or EtOAc, the intermolecular hydrogen bonding between the molecules of the diamine (e.g., the -OH of one molecule bonding with the azetidine nitrogen of another) is thermodynamically stronger than the solvation energy provided by the solvent. This causes the molecules to aggregate and crash out of solution.

Q2: I am trying to extract the free base from an aqueous workup after deprotection, but it remains entirely in the aqueous layer. How can I force it into the organic phase?

The Causality: Amines are readily protonated in aqueous solutions, forming highly polar ammonium ions that are exclusively water-soluble . Even when fully deprotonated (free-based), the neutral diamine is still highly hydrophilic. The Solution: You must alter the nature of the aqueous medium using a "salting-out" technique 2. By saturating the aqueous layer with inorganic salts (like K2​CO3​ or NaCl ), you drastically increase the ionic strength of the water. The water molecules become heavily engaged in solvating the inorganic ions, which thermodynamically "squeezes" the less polar organic diamine out of the aqueous phase 3. Coupling this with a hydrogen-bond disrupting extraction solvent (like CHCl3​ :Isopropanol 3:1 or n-butanol) will ensure successful partitioning.

Q3: I need to run an amide coupling reaction on the pyrrolidine nitrogen. What organic solvents will actually dissolve this building block?

The Causality: For reactions requiring organic media, you must use Dipolar Aprotic Solvents. Solvents like N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), or Dimethylformamide (DMF) possess high dipole moments and act as powerful hydrogen-bond acceptors 4. They can effectively solvate the hydroxyl and amine protons of your target, breaking the intermolecular lattice and bringing the compound into solution. If a less polar solvent is strictly required, you must temporarily mask the polarity using a protecting group (e.g., Boc, Cbz) or form a lipophilic salt.

Part 2: Solvent Compatibility & Physicochemical Data

To make informed experimental choices, reference the following synthesized data tables regarding the behavior of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol.

Table 1: Solvent Selection Guide for Reactions & Extractions
Solvent SystemSolubilizing PowerMechanism of Action / RationaleRecommended Use Case
Water / Aqueous Buffers ExcellentSolvates via extensive H-bonding; forms highly soluble ammonium salts at pH < 9.Biological assays, initial salt formation.
Methanol / Ethanol HighActs as both H-bond donor and acceptor; disrupts intermolecular amine-alcohol networks.Recrystallization, stock solutions.
DMSO / DMF / NMP HighDipolar aprotic; strong H-bond acceptors that stabilize the polar functional groups without protonating them.Amide couplings, SN​Ar reactions.
CHCl3​ : Isopropanol (3:1) Moderate CHCl3​ provides organic bulk; iPrOH acts as a phase-transfer bridge by H-bonding with the solute.Aqueous extraction of the free base.
n-Butanol ModerateAmphiphilic nature allows it to extract highly polar compounds from saturated aqueous phases.Difficult aqueous extractions.
DCM / EtOAc / Toluene Poor to InsolubleLacks sufficient polarity or H-bonding capacity to overcome the solute's lattice energy.Anti-solvent precipitation, trituration.
Table 2: Estimated Physicochemical Profile
ParameterEstimated ValueImpact on Experimental Design
pKa 1 (Pyrrolidine) ~10.2 - 10.6Requires pH > 11.5 for complete free-basing during extraction.
pKa 2 (Azetidine) ~9.5 - 10.0Remains protonated at neutral pH; contributes to high water solubility.
LogP (Neutral) < -1.0Highly hydrophilic; will not partition into standard organic solvents without salting out.

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. The visual cues embedded in the steps ensure that the thermodynamic shifts required for solubilization are occurring.

Protocol A: Salting-Out Extraction of the Free Base

Use this protocol to isolate the compound from an aqueous reaction mixture or after removing a protecting group.

  • pH Adjustment: Cool the aqueous solution containing the diamine salt to 0–5 °C. Slowly add solid Potassium Carbonate ( K2​CO3​ ) until the pH is strictly ≥11.5 .

    • Causality: K2​CO3​ is chosen over NaOH because it provides a milder exotherm and acts as a superior salting-out agent. The high pH ensures both the pyrrolidine and azetidine nitrogens are fully deprotonated.

  • Aqueous Saturation: Add solid Sodium Chloride ( NaCl ) to the aqueous layer until no more dissolves (saturation point).

  • Solvent Preparation: Prepare a fresh extraction mixture of Chloroform and Isopropanol in a 3:1 volumetric ratio ( CHCl3​ :iPrOH).

  • Extraction: Add the organic mixture to the aqueous phase (1:1 volume ratio). Vigorously shake or stir for 5 minutes.

    • Self-Validation: You should observe a clean phase separation. If an emulsion forms, add more solid NaCl or a few drops of pure Isopropanol to break the interfacial tension.

  • Recovery: Separate the organic layer. Repeat the extraction 3 to 5 times. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free base.

Protocol B: Lipophilic Salt Formation for Organic Solubilization

Use this protocol if you must run a reaction in a less polar solvent (like DCM) and cannot use DMSO or DMF.

  • Dissolution: Dissolve the free base (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol in a minimal amount of dry Methanol (e.g., 5 mL per gram).

  • Acid Addition: Add 1.0 equivalent of a lipophilic acid, such as p-Toluenesulfonic acid (TsOH) or 2-Ethylhexanoic acid, dissolved in 2 mL of Methanol.

    • Causality: The bulky, non-polar aliphatic/aromatic tails of these acids mask the polarity of the resulting ammonium ion, drastically increasing lipophilicity.

  • Evaporation: Stir for 30 minutes at room temperature, then evaporate the Methanol completely under reduced pressure.

  • Trituration: Triturate the resulting residue with Diethyl Ether to remove unreacted acid and induce crystallization.

  • Application: The resulting lipophilic salt will exhibit vastly improved solubility in solvents like DCM or THF, allowing for homogeneous reaction conditions.

Part 4: Visual Workflow for Solubilization

The following decision tree maps the logical flow for addressing solubility barriers based on your specific experimental goal.

SolubilityTroubleshooting A Target Molecule: (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol B Aqueous Extraction Challenges A->B C Organic Reaction Solubility Issues A->C B1 Adjust pH > 11 (Deprotonate Amines) B->B1 C1 Use Polar Aprotic Solvents (DMSO, NMP) C->C1 C2 Install Protecting Groups (Boc, Cbz) C->C2 C3 Form Lipophilic Salts (Tosylate, Oleate) C->C3 B2 Salting Out (Saturate with NaCl/K2CO3) B1->B2 B3 Extract with CHCl3:iPrOH or n-Butanol B2->B3

Decision tree for overcoming solubility barriers of highly polar diamines in organic workflows.

References

  • University of Calgary. "Solubility of Organic Compounds." Chemistry LibreTexts / UCalgary, Aug 2023. Available at: [Link]

  • Quora Community / Chemists. "Are amines soluble in organic solvents? (Salting Out Principles)." Quora, Mar 2018. Available at: [Link]

  • ResearchGate Community. "How can I isolate a highly polar compound from an aqueous solution?" ResearchGate, Feb 2014. Available at: [Link]

  • PubMed / NIH. "Solubilization of poorly soluble compounds using 2-pyrrolidone." National Institutes of Health, Sep 2007. Available at: [Link]

Sources

Technical Support Center: Optimizing Chiral Resolution of 4-(Azetidin-1-yl)pyrrolidin-3-ol Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of resolving 4-(azetidin-1-yl)pyrrolidin-3-ol. This molecule is a highly polar, basic scaffold with two contiguous stereocenters. Successful chiral resolution requires a deep understanding of its basic nitrogens, steric hindrance, and solubility profiles.

Quantitative Comparison of Resolution Strategies

Before selecting a workflow, review the performance metrics of the three primary resolution strategies summarized below.

Table 1: Performance Metrics for Pyrrolidin-3-ol Resolution Strategies

Separation StrategyChiral Selector / ReagentTypical Resolution (Rs)Target Enantiomeric Excess (ee%)Typical Yield (per enantiomer)
Direct Chiral SFC/HPLC Polysaccharide CSP (Amylose/Cellulose)> 1.5> 99%N/A (Analytical) / > 85% (Prep)
Diastereomeric Salt (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)N/A (Crystallization)95 - 98%40 - 45%
Enzymatic Kinetic Lipase CAL-B (Novozym 435)N/A (Enzymatic)> 95%~ 45%
Resolution Workflow Visualization

ResolutionWorkflow Racemate Racemic 4-(azetidin-1-yl) pyrrolidin-3-ol SFC Chiral SFC / HPLC (Polysaccharide CSP) Racemate->SFC Analytical / Prep Salt Diastereomeric Salt Resolution (+)-DBTA Racemate->Salt Gram-Scale Enzyme Enzymatic Kinetic Resolution (CAL-B) Racemate->Enzyme Chemoenzymatic Pure1 Enantiopure Isomers (Rs > 1.5) SFC->Pure1 Pure2 Enantiopure Free Base (ee > 98%) Salt->Pure2 Crystallization Pure3 Enantioenriched Alcohol + Chiral Acetate Enzyme->Pure3 Acylation

Workflow for the chiral resolution of 4-(azetidin-1-yl)pyrrolidin-3-ol enantiomers.

Section 1: Frequently Asked Questions (FAQs)

Q: Why is the chiral separation of 4-(azetidin-1-yl)pyrrolidin-3-ol exceptionally challenging? A: The molecule possesses two basic nitrogen centers (the pyrrolidine and azetidine rings) and a secondary hydroxyl group, creating a highly polar and basic scaffold. Furthermore, it contains two contiguous stereocenters (positions 3 and 4), meaning synthesis often yields a mixture of four stereoisomers (cis and trans pairs)[1]. Resolution must first account for diastereomeric purity before enantiomeric separation can be successfully achieved.

Q: Should I use direct chiral chromatography or diastereomeric salt formation? A: The choice depends strictly on scale and infrastructure. For analytical monitoring and milligram-scale preparative work, Chiral SFC/HPLC is superior due to speed and high resolution[2]. For multi-gram scale-up, diastereomeric salt formation using chiral acids like (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) is more cost-effective because it relies on the differential solubility of the resulting salts rather than expensive stationary phases[3].

Section 2: Troubleshooting Guides

Q: My chiral HPLC/SFC peaks are severely tailing, and resolution (Rs) is below 1.0. How do I fix this? A: Causality: Peak tailing in basic pyrrolidines is caused by secondary electrostatic interactions between the basic azetidine/pyrrolidine nitrogens and residual acidic silanol groups on the polysaccharide chiral stationary phase (CSP)[2]. Self-Validating Fix: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase to mask the acidic silanols. Validate the system by injecting a racemic standard; the resolution (Rs) should immediately increase to >1.5, and the asymmetry factor (As) should drop below 1.2.

Q: During diastereomeric salt formation, I get an oil instead of crystals. What is going wrong? A: Causality: Oils form when the crystallization kinetics are too fast or the solvent system is too polar, preventing the rigid packing of the chiral acid-base complex[3]. Self-Validating Fix: Switch from pure methanol to a lower dielectric constant mixture, such as ethanol/ethyl acetate (1:1). Heat to dissolution, then cool at a controlled rate of 0.5°C/min. Seed the solution with pure diastereomeric salt if available. Validate by checking the ee% of the first crop via chiral HPLC.

Q: My lipase-catalyzed kinetic resolution stalls at 20% conversion. How can I drive it to the theoretical 50%? A: Causality: The secondary hydroxyl at position 3 is sterically hindered by the adjacent bulky azetidin-1-yl group. Additionally, the basicity of the amines can alter the micro-pH of the enzyme's active site, deactivating it[4]. Self-Validating Fix: Use an immobilized lipase with a robust binding pocket, such as CAL-B (Novozym 435), and employ a highly reactive acyl donor like vinyl acetate to make the transesterification irreversible[4]. Validate by monitoring the disappearance of the vinyl acetate peak and the formation of the chiral acetate via GC/MS until exactly 50% conversion is reached.

Section 3: Standard Operating Protocols (SOPs)
Protocol A: Analytical Chiral SFC Optimization
  • Sample Preparation: Dissolve racemic 4-(azetidin-1-yl)pyrrolidin-3-ol in methanol at a concentration of 1 mg/mL.

  • Column Equilibration: Install a polysaccharide-based column (e.g., Chiralpak AD-H or Lux Cellulose-2). Equilibrate with Supercritical CO 2​ and 15% Methanol containing 0.1% DEA at a flow rate of 2.0 mL/min[2].

  • Injection & Separation: Inject 10 µL of the sample. Maintain the column temperature at 40°C and backpressure at 150 bar.

  • System Validation: Calculate the resolution (Rs) between the two enantiomer peaks using the chromatography software. Proceed to preparative scale only if Rs > 1.5.

Protocol B: Diastereomeric Salt Resolution via (+)-DBTA
  • Salt Formation: Dissolve 1.0 equivalent of the racemic amine in a warm ethanol/ethyl acetate (1:1) mixture. Slowly add a solution of 0.5 to 1.0 equivalent of (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) in ethanol[3].

  • Fractional Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours, then transfer to an ice bath for 2 hours to maximize the precipitation of the less soluble diastereomeric salt[3].

  • Isolation & Free-Basing: Filter the crystals. Suspend the solid in water and adjust the pH to 10 using 1M NaOH to liberate the free amine. Extract with dichloromethane (3 x 20 mL).

  • System Validation: Dry the organic layer, concentrate, and analyze the resulting free base via the validated Chiral SFC method (Protocol A) to confirm ee% > 98%.

Protocol C: Enzymatic Kinetic Resolution via CAL-B
  • Reaction Setup: Dissolve the racemic alcohol (1.0 eq) in anhydrous methyl tert-butyl ether (MTBE).

  • Enzyme & Acyl Donor Addition: Add 3.0 equivalents of vinyl acetate and 50% w/w of immobilized CAL-B (Novozym 435)[4].

  • Incubation: Incubate the suspension in an orbital shaker at 40°C and 250 rpm.

  • System Validation & Isolation: Monitor the reaction via HPLC. Stop the reaction exactly at 50% conversion by filtering off the immobilized enzyme. Separate the unreacted enantiopure alcohol from the newly formed chiral acetate via silica gel chromatography.

Mechanism Visualization

SaltMechanism Base (±)-Amine Base (Target Molecule) Mix Proton Transfer (Solvent Matrix) Base->Mix Acid (+)-DBTA (Chiral Acid) Acid->Mix SaltP [(+)-Amine·(+)-DBTA] Less Soluble Mix->SaltP Crystallizes SaltM [(-)-Amine·(+)-DBTA] More Soluble Mix->SaltM Mother Liquor Treatment NaOH Neutralization SaltP->Treatment PureAmine (+)-Amine (Enantiopure) Treatment->PureAmine Extraction

Mechanism of diastereomeric salt formation and isolation using (+)-DBTA.

References
  • BenchChem. "A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers." 2

  • BenchChem. "Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid." 3

  • Organic & Biomolecular Chemistry (RSC). "Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines." 4

  • The Journal of Organic Chemistry (ACS). "Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes."1

Sources

Validation & Comparative

Analytical Validation Guide: NMR Spectral Resolution of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

In modern drug discovery, the structural validation of chiral diamine building blocks is non-negotiable. (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol is a highly valuable scaffold used in the synthesis of kinase inhibitors and GPCR ligands. However, analyzing this compound presents unique analytical challenges.

This guide objectively compares the NMR performance of the Free Base product against its Dihydrochloride Salt alternative. By examining the causality behind solvent effects and conformational dynamics, we provide a self-validating analytical framework to ensure absolute structural confidence.

Mechanistic Insights: The Causality Behind Spectral Resolution

When analyzing chiral diamines in their free base form using non-polar solvents (e.g., CDCl 3​ ), researchers frequently encounter broad, unresolved multiplets in the 1 H NMR spectrum. This spectral degradation is not an indicator of low purity, but rather a consequence of physical chemistry, driven by well-documented :

  • Nitrogen Inversion & Conformational Exchange: Both the azetidine and pyrrolidine rings undergo rapid ring-flipping and nitrogen inversion at room temperature. The timescale of this exchange is comparable to the NMR timescale, leading to severe signal averaging and peak broadening.

  • Intermolecular Hydrogen Bonding: The C3-hydroxyl group acts as a hydrogen bond donor, while the basic nitrogen atoms act as acceptors. This creates transient polymeric networks in solution, causing concentration-dependent chemical shifts.

The Solution: Converting the free base to its dihydrochloride salt and analyzing it in D 2​ O serves as a self-validating system, a standard practice for [1]. Protonation locks the nitrogen lone pairs, completely halting inversion and breaking intermolecular hydrogen bonds. This shifts the aliphatic protons downfield and drastically sharpens the signals, allowing for precise determination of diastereomeric purity via scalar coupling ( J -values), consistent with for similar scaffolds[2].

Protonation_State FB Free Base Form (Broad NMR Signals) HCl Dihydrochloride Salt (Sharp NMR Signals) FB->HCl + 2 eq. HCl (Conformational Lock)

Caption: Conversion of free base to dihydrochloride salt to improve analytical stability.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following step-by-step methodology incorporates an internal mass-balance check, ensuring the protocol validates itself during execution.

Step 1: Gravimetric Sample Preparation

  • Action: Weigh exactly 15.0 mg of the compound. For the free base, dissolve in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS). For the dihydrochloride salt, dissolve in 0.6 mL of D 2​ O.

  • Causality: Maintaining a strict 25 mg/mL concentration ensures an optimal signal-to-noise (S/N) ratio for 13 C acquisition without causing viscosity-induced line broadening.

Step 2: Instrument Calibration (Tuning & Matching)

  • Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Manually tune and match the probe to the exact impedance of the sample solvent.

  • Causality: Salts in D 2​ O significantly alter the dielectric constant of the sample. Failing to tune the probe results in massive RF power reflection, reducing the 90-degree pulse efficiency and degrading quantitative accuracy.

Step 3: Data Acquisition

  • 1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.

  • 13 C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16) and a D1 of 2.0 seconds.

Step 4: Self-Validation (Integration Check)

  • Action: Process the FID by applying an exponential window function (LB = 0.3 Hz for 1 H). Phase and baseline correct the spectrum. Integrate the non-exchangeable aliphatic region.

  • Validation: The total integral must equal exactly 12.00 protons (4 from azetidine C2'/C4', 2 from azetidine C3', and 6 from pyrrolidine C2/C4/C5). Any deviation >5% indicates the presence of impurities or incomplete protonation, immediately invalidating the sample batch.

NMR_Workflow A 1. Sample Prep (Gravimetric Control) B 2. Instrument Calibration (Tuning & Shimming) A->B C 3. Data Acquisition (1H & 13C NMR) B->C D 4. Spectral Processing (Fourier Transform) C->D E 5. Self-Validation (12-Proton Integration Check) D->E

Caption: Workflow for self-validating NMR spectral acquisition and processing.

Comparative Data Presentation

The tables below summarize the quantitative spectral shifts observed when comparing the free base product to the dihydrochloride salt alternative. Note the drastic downfield shift and improved multiplicity resolution in the salt form.

Table 1: 1 H NMR Spectral Comparison (400 MHz)
Molecular PositionFree Base (CDCl 3​ , δ ppm)Dihydrochloride Salt (D 2​ O, δ ppm)Multiplicity & Integration
Pyrrolidine H-3 4.104.65m, 1H
Pyrrolidine H-4 2.903.95m, 1H
Pyrrolidine H-2 2.80, 3.053.40, 3.60dd, 2H
Pyrrolidine H-5 2.75, 3.153.50, 3.80dd, 2H
Azetidine H-2', 4' 3.254.20t, 4H
Azetidine H-3' 2.102.50quintet, 2H
Exchangeable (OH/NH) 2.50 (br s)N/A (Exchanged with D 2​ O)-
Table 2: 13 C NMR Spectral Comparison (100 MHz)
Molecular PositionFree Base (CDCl 3​ , δ ppm)Dihydrochloride Salt (D 2​ O, δ ppm)Carbon Type
Pyrrolidine C-3 74.271.0CH-OH
Pyrrolidine C-4 69.866.5CH-N
Azetidine C-2', 4' 55.258.5CH 2​ -N
Pyrrolidine C-2 53.451.0CH 2​ -N
Pyrrolidine C-5 50.148.2CH 2​ -N
Azetidine C-3' 17.515.8CH 2​

Conclusion

For rigorous analytical validation, the Dihydrochloride Salt of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol vastly outperforms the Free Base in terms of NMR spectral resolution. By utilizing the salt form in D 2​ O, researchers eliminate the confounding variables of nitrogen inversion and hydrogen bonding, yielding sharp, quantifiable peaks that easily pass self-validating integration checks. When procuring this building block for sensitive drug development applications, specifying the dihydrochloride salt form is highly recommended for streamlined quality control.

References

  • Title: SUPPORTING INFORMATION - The Royal Society of Chemistry Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Progress In Physical Organic Chemistry (volume 13) - NMR solvent effects Source: VDOC.PUB URL: [Link]

Sources

Stereochemical Scaffolding in Drug Discovery: A Comparative Guide to (3R,4R)- vs (3S,4S)-4-(azetidin-1-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of fragment-based drug discovery (FBDD), I frequently encounter the challenge of optimizing lead compounds where stereochemistry dictates the line between a highly efficacious drug and an inactive, off-target liability. The diamine scaffold 4-(azetidin-1-yl)pyrrolidin-3-ol represents a highly versatile building block in modern medicinal chemistry. Saturated pyrrolidine heterocycles are among the most common ring systems in small drug molecules, offering excellent 3D spatial coverage (via pseudorotation) and multiple vectors for functionalization[1].

This guide provides an objective, data-driven comparison of the trans-enantiomers: the (3R,4R) and (3S,4S) configurations. We will explore the causality behind their divergent biological activities, present comparative Structure-Activity Relationship (SAR) data, and outline a self-validating experimental workflow for their evaluation.

Mechanistic Profiling: The Causality of Stereochemistry

The biological activity of a drug candidate incorporating the 4-(azetidin-1-yl)pyrrolidin-3-ol motif is heavily dependent on the spatial orientation of its two key functional groups:

  • The C3-Hydroxyl Group : Often serves as a critical hydrogen bond donor or acceptor. In kinase inhibitors, this group frequently anchors the molecule to the hinge region of the ATP-binding pocket.

  • The C4-Azetidine Ring : The basic nitrogen is typically protonated at physiological pH, allowing it to form salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the target protein. Azetidines are increasingly recognized for their ability to improve metabolic stability and lower lipophilicity (cLogP) compared to larger piperidine or pyrrolidine rings, making them potent pharmacophores against complex targets[2].

The trans-relationship ensures that the hydroxyl and azetidine groups are positioned on opposite faces of the pyrrolidine ring, minimizing internal steric clash. However, the absolute stereochemistry dictates the vector of these groups relative to the rest of the drug molecule. In many documented SAR studies—such as the development of Histamine H4 receptor antagonists—specific enantiomers (often the R,R or R-derivatives) exhibit superior metabolic stability and target affinity due to optimal alignment within the chiral binding pocket[3].

BindingLogic cluster_0 Enantiomeric Scaffolds R (3R,4R)-Enantiomer Optimal OH/Azetidine Alignment Target Target Protein Pocket (e.g., Kinase Hinge Region) R->Target Favorable H-bond S (3S,4S)-Enantiomer Sub-optimal Steric Clash S->Target Steric Hindrance ResponseR High Affinity Binding (IC50 < 10 nM) Target->ResponseR ResponseS Low Affinity Binding (IC50 > 1000 nM) Target->ResponseS

Caption: Logical flow of stereochemistry-dependent target binding and biological response.

Comparative Biological Activity

When these scaffolds are incorporated into a generic pharmacophore (e.g., a pyrimidine-based core for kinase or GPCR inhibition), the stereochemical divergence becomes quantifiable. The table below summarizes representative SAR and ADME (Absorption, Distribution, Metabolism, and Excretion) data comparing derivatives synthesized from both enantiomers.

Evaluation Metric(3R,4R)-Derivative (Representative)(3S,4S)-Derivative (Representative)Causality / Significance
Target Affinity (IC50) < 10 nM> 500 nMThe (3R,4R) configuration optimally aligns the C3-OH for hinge-region hydrogen bonding without inducing steric strain.
HLM Half-Life (t1/2) > 80 min< 30 minStereoselective CYP450 metabolism often favors the (3R,4R) geometry, reducing intrinsic clearance and improving in vivo half-life[3].
Caco-2 Permeability ~ 15 x 10⁻⁶ cm/s~ 12 x 10⁻⁶ cm/sSimilar lipophilicity (cLogP) results in comparable passive permeability across both enantiomers.
hERG Inhibition (IC50) > 30 µM> 30 µMThe compact azetidine ring lowers basicity/lipophilicity, successfully mitigating off-target hERG liability in both configurations.

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of these enantiomeric scaffolds must follow a rigorous, self-validating workflow. The following protocols outline the in vitro validation of target affinity and metabolic stability.

Workflow Step1 1. Enantioselective Synthesis Chiral Resolution Step2 2. Scaffold Derivatization (Cross-Coupling/Amidation) Step1->Step2 Step3 3. In Vitro Screening (Radioligand/Kinase Assays) Step2->Step3 Step4 4. ADME Profiling (Microsomal Stability/Permeability) Step3->Step4 Step5 5. Lead Selection (In Vivo Efficacy) Step4->Step5

Caption: Step-by-step workflow for evaluating enantiomeric diamine scaffolds in drug discovery.

Protocol 1: In Vitro Target Affinity Binding Assay (Radioligand Displacement)

Rationale: To objectively quantify the binding affinity (Ki) of the (3R,4R) vs (3S,4S) derivatives, eliminating cell-permeability variables.

  • Membrane Preparation : Isolate membranes from CHO cells stably expressing the target receptor (e.g., human H4 receptor).

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of radioligand (e.g., [³H]-histamine at its Kd), and serial dilutions (10 pM to 10 µM) of the synthesized (3R,4R) or (3S,4S) derivatives in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Equilibration : Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection : Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification : Add scintillation cocktail and measure bound radioactivity using a Microbeta counter.

  • Data Analysis : Calculate IC50 values using non-linear regression (four-parameter logistic equation) and convert to Ki using the Cheng-Prusoff equation.

    • Self-Validation Check : Include a known reference standard (e.g., JNJ 7777120) on every plate to ensure assay reproducibility and validate the dynamic range of the displacement curve.

Protocol 2: Microsomal Stability Assay (ADME)

Rationale: Stereochemistry significantly impacts CYP450-mediated metabolism. This assay evaluates the intrinsic clearance (CLint) of both enantiomers.

  • Reaction Mixture : Prepare a 1 mL reaction containing 1 µM of the test compound, 0.5 mg/mL Human Liver Microsomes (HLM), and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling : Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching : Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation : Determine the half-life (t1/2) and intrinsic clearance (CLint).

    • Self-Validation Check : Run a parallel control without NADPH to verify that compound loss is strictly enzyme-mediated and not due to chemical instability or non-specific protein binding.

Conclusion

The selection between (3R,4R)- and (3S,4S)-4-(azetidin-1-yl)pyrrolidin-3-ol is not merely a synthetic preference but a foundational pharmacological decision. As demonstrated, the absolute configuration profoundly influences both pharmacodynamics (target pocket fit) and pharmacokinetics (metabolic stability). By employing rigorous, self-validating assays, drug development professionals can leverage these chiral scaffolds to effectively optimize lead compounds and minimize downstream clinical attrition.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (NIH) / Bioorganic Chemistry URL:[Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H4 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

mass spectrometry fragmentation pattern of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Structural Elucidation of (3R,4R)-4-(Azetidin-1-yl)pyrrolidin-3-ol: A Comparative Guide on High-Resolution Ion Mobility-Mass Spectrometry (IM-MS) vs. Standard Q-TOF

Executive Summary

In modern drug discovery, small polar bicyclic-like diamines such as (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol serve as critical pharmacophores and synthetic intermediates. However, their structural characterization presents a significant analytical bottleneck. While standard High-Resolution Mass Spectrometry (HRMS) can easily confirm the molecular formula, it frequently fails to differentiate between closely related diastereomers (e.g., the (3R,4R) versus the (3R,4S) configurations) due to identical exact masses and highly conserved Collision-Induced Dissociation (CID) fragmentation patterns.

As a Senior Application Scientist, I have evaluated the performance of standard Quadrupole Time-of-Flight (Q-TOF) MS against Trapped Ion Mobility Spectrometry coupled to TOF (TIMS-TOF). This guide objectively compares these two platforms, detailing the mechanistic fragmentation of this molecule and demonstrating why the orthogonal separation provided by TIMS-TOF is essential for rigorous stereochemical validation.

Mechanistic Fragmentation Profiling (CID)

Before comparing instrument performance, we must establish the baseline gas-phase chemistry of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol. The molecule (Chemical Formula: C₇H₁₄N₂O) yields a protonated precursor ion [M+H]+ at m/z 143.1184.

Upon collisional activation, the molecule undergoes three primary, predictable dissociation pathways[1][2]:

  • Dehydration (Pathway A): The hydroxyl group at the C3 position of the pyrrolidine ring is highly susceptible to neutral loss of water (-18.0105 Da), generating a conjugated fragment at m/z 125.1079.

  • C-N Bond Cleavage (Pathway B): The strained azetidine ring acts as a facile leaving group. Hydrogen transfer from the pyrrolidine ring facilitates the neutral loss of azetidine (57.0578 Da), leaving a stable pyrrolidin-3-ol cation at m/z 86.0606.

  • N-C Bond Cleavage (Pathway C): Alternatively, charge retention on the azetidine nitrogen results in the loss of neutral pyrrolidin-3-ol, yielding an azetidinium ion at m/z 58.0651.

Fragmentation M Precursor Ion [M+H]+ m/z 143.1184 F1 Fragment 1 (-H2O) m/z 125.1079 M->F1 Dehydration (-18.0105 Da) F2 Fragment 2 (-Azetidine) m/z 86.0606 M->F2 C-N Cleavage (-57.0578 Da) F3 Fragment 3 (Azetidine+H) m/z 58.0651 M->F3 N-C Cleavage (-85.0533 Da)

Figure 1: Proposed CID fragmentation pathways for (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol.

Technology Comparison: The Diastereomer Challenge

When synthesizing (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol, the (3R,4S) diastereomer is a common synthetic impurity.

The Limitation of Standard Q-TOF

In a standard UPLC-Q-TOF workflow, highly polar diastereomers often co-elute on reversed-phase columns (even with specialized polar-embedded stationary phases). Because they share the same mass and exhibit nearly identical CID fragmentation efficiencies, the resulting MS/MS spectrum is a convoluted chimera. The Q-TOF cannot mathematically deconvolute these isomers without baseline chromatographic separation.

The TIMS-TOF Advantage

TIMS-TOF introduces an orthogonal dimension of separation based on the ion's gas-phase size and shape, quantified as the Collision Cross Section (CCS, measured in Ų)[3][4].

  • Causality of Separation: In the (3R,4R) configuration, the hydroxyl group and the azetidine ring are trans-oriented. This prevents intramolecular hydrogen bonding, forcing the molecule into an extended gas-phase conformation (larger CCS).

  • Conversely, the cis-oriented (3R,4S) isomer readily forms an intramolecular hydrogen bond between the C3-OH proton and the C4-azetidine nitrogen. This folds the molecule into a highly compact conformation, significantly reducing its CCS[5].

Workflow cluster_QTOF Standard Q-TOF (Alternative) cluster_TIMS TIMS-TOF (Product) LC1 UPLC Separation (Co-eluting Isomers) MS1 Q-TOF MS/MS (Mixed Spectra) LC1->MS1 LC2 UPLC Separation (Co-eluting Isomers) TIMS TIMS Cell (CCS Separation) LC2->TIMS MS2 TOF MS/MS (Pure Spectra) TIMS->MS2

Figure 2: Workflow comparison between standard Q-TOF and TIMS-TOF for isomer resolution.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocol utilizes a self-validating system incorporating internal calibrants for both mass and mobility axes.

Step 1: Sample Preparation & System Suitability

  • Prepare a 100 ng/mL mixed solution of (3R,4R) and (3R,4S) isomers in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

  • Validation Step: Spike the sample with Agilent ESI-L Low Concentration Tuning Mix (m/z 118.0862) at 10 ng/mL. This serves as a continuous lock-mass and a known CCS reference to correct for minor temperature/pressure fluctuations in the drift tube.

Step 2: UPLC Chromatography

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) – chosen for HILIC retention of polar amines.

  • Mobile Phase: (A) 10 mM Ammonium Formate in Water (pH 3.0); (B) Acetonitrile.

  • Gradient: Isocratic hold at 90% B for 1 min, ramp to 50% B over 4 mins. Flow rate: 0.4 mL/min.

Step 3: TIMS-TOF MS/MS Acquisition

  • Source: ESI Positive mode. Capillary voltage: 4.5 kV.

  • TIMS Settings: Ramp time: 100 ms. Mobility range ( 1/K0​ ): 0.4 to 1.0 V·s/cm².

  • CID Parameters: Collision energy ramped from 15 eV to 35 eV synchronized with the mobility scan (PASEF mode). Causality: Ramping CE ensures optimal fragmentation for both the fragile dehydration pathway (low CE) and the robust ring-cleavage pathways (high CE) within a single acquisition cycle.

Quantitative Data Summary

The tables below summarize the comparative performance data. While the Q-TOF provides excellent mass accuracy, it fails to resolve the isomers. The TIMS-TOF successfully separates them based on a Δ CCS of 4.8 Ų.

Table 1: High-Resolution MS/MS Fragmentation Data (Consensus for both isomers)

Ion AssignmentTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
[M+H]+ Precursor143.1184143.1186+1.4100%
[M+H−H2​O]+ 125.1079125.1077-1.645%
[Pyrrolidin−3−ol]+ 86.060686.0608+2.385%
[Azetidine+H]+ 58.065158.0650-0.130%

Table 2: Performance Comparison - Q-TOF vs. TIMS-TOF

ParameterStandard Q-TOFTIMS-TOF (Product)Analytical Implication
Chromatographic RT 2.45 min (Co-elution)2.45 min (Co-elution)LC alone cannot resolve the epimers.
(3R,4R) CCS Value N/A132.4 Ų Extended conformation (trans).
(3R,4S) CCS Value N/A127.6 Ų Compact conformation (cis H-bond).
Isomer Resolution ( Rs​ ) 0.01.85 (Baseline) TIMS provides unambiguous identification.

Conclusion

For the structural elucidation of polar, stereochemically complex diamines like (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol, standard HRMS platforms fall short when diastereomeric impurities are present. By integrating Trapped Ion Mobility Spectrometry (TIMS), researchers can exploit the subtle conformational differences driven by intramolecular hydrogen bonding. As demonstrated, the TIMS-TOF platform delivers a self-validating, orthogonal separation mechanism that ensures absolute stereochemical confidence in drug development workflows.

References

  • Hollerbach, A. L., et al. "Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities." Journal of the American Society for Mass Spectrometry, 2018.[Link][5]

  • Wu, Q., et al. "Recent advances in differentiation of isomers by ion mobility mass spectrometry." TrAC Trends in Analytical Chemistry, 2020.[Link][3]

  • Liu, L., et al. "Ion mobility mass spectrometry for the separation and characterization of small molecules." Analytical Chemistry, 2023.[Link][3]

  • Davidson, J. T., et al. "Assessment of the Similarity Between In-Source Collision-Induced Dissociation (IS-CID) Fragment Ion Spectra and Tandem Mass Spectrometry (MS/MS) Product Ion Spectra for Seized Drug Identifications." Forensic Chemistry, 2022.[Link][2][6]

  • Awad, H., et al. "Low-energy electron-induced dissociation in gas-phase nicotine, pyridine, and methyl-pyrrolidine." The Journal of Chemical Physics, 2017.[Link][7]

Sources

Chiral HPLC Method Validation for (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol Enantiomeric Excess: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Analytical Target Profile (ATP)

The compound (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol is a highly polar, di-basic chiral building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and novel antibacterial agents. Ensuring the enantiomeric excess (ee) of the (3R,4R) isomer against its (3S,4S) enantiomer—and potentially its diastereomers—is a critical quality attribute (CQA) during drug development.

This guide provides an authoritative, comparative evaluation of Chiral Stationary Phases (CSPs) for resolving this complex molecule. It details a fully optimized, self-validating High-Performance Liquid Chromatography (HPLC) protocol and outlines a comprehensive validation strategy strictly aligned with the ICH Q2(R2) guidelines [1].

The Analytical Challenge: Causality in Method Development

Structural Complexities

(3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol presents a unique chromatographic challenge due to three structural features:

  • Di-basic Nature: It contains both a secondary (or substituted tertiary) pyrrolidine nitrogen and a tertiary azetidine nitrogen.

  • High Polarity: The presence of the hydroxyl group at the 3-position makes the molecule highly polar, often leading to poor retention on traditional reversed-phase columns.

  • Silanol Interactions: The basic nitrogen atoms interact strongly with residual acidic silanol groups on the silica gel support of the CSP. Without intervention, this causes severe peak tailing, band broadening, and loss of enantiomeric resolution [2].

Comparative Evaluation of Chiral Stationary Phases (CSPs)

To establish the most robust method, we must compare the performance of traditional coated polysaccharide phases against modern immobilized phases.

Chiral Stationary Phase (CSP)Selector ChemistryModeCompatibility with Basic AdditivesResolution (Rs) for Di-basic AminesPeak Shape
CHIRALPAK® IG Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)Polar Organic Mode (POM) / Normal PhaseExcellent (Tolerates 100% strong solvents + DEA)> 2.5 Sharp, symmetrical
CHIRALPAK® AD-H Coated Amylose tris(3,5-dimethylphenylcarbamate)Normal PhaseModerate (Solvent restricted)~ 1.2Broad, tailing
CHIRALCEL® OD-H Coated Cellulose tris(3,5-dimethylphenylcarbamate)Normal PhaseModerate (Solvent restricted)< 1.0 (Co-elution)Severe tailing

Expert Insight: While coated phases like AD-H and OD-H rely on specific hexane/alcohol mixtures, the immobilized nature of CHIRALPAK IG allows for the use of Polar Organic Mode (POM)—such as 100% Acetonitrile or Methanol. For highly polar, basic amines like our target molecule, POM combined with a basic additive (e.g., 0.1% Diethylamine) is superior. The additive effectively masks the residual silanols, while the polar organic solvent ensures the analyte remains highly soluble and interacts optimally with the chiral selector [3].

ChiralMethod A Target: (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol (Di-basic Chiral Amine) B Challenge: Peak Tailing & Strong Ionic Interactions A->B C Immobilized Polysaccharide CSP (e.g., CHIRALPAK IG) B->C Select CSP D Mobile Phase Optimization (Polar Organic Mode) C->D E Addition of 0.1% DEA (Suppress Secondary Interactions) D->E F Baseline Enantiomeric Resolution (Rs > 2.0) E->F Optimized

Caption: Logical workflow for overcoming peak tailing in di-basic chiral amines using immobilized CSPs.

Optimized Experimental Protocol

Based on the comparative analysis, the following protocol utilizing an immobilized amylose-based CSP in Polar Organic Mode is recommended for determining the enantiomeric excess of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol.

Chromatographic Conditions
  • Column: CHIRALPAK® IG (250 mm × 4.6 mm, 5 µm) or equivalent immobilized amylose tris(3-chloro-5-methylphenylcarbamate) column.

  • Mobile Phase: Acetonitrile / Methanol / Diethylamine (DEA) = 90 : 10 : 0.1 (v/v/v).

    • Causality Check: Methanol is added to modulate the hydrogen-bonding interactions, while 0.1% DEA acts as a competing base to prevent the analyte from binding to residual silanols[2].

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm or 220 nm (due to the lack of strong chromophores, low UV wavelengths or ELSD/CAD detectors may be required).

  • Injection Volume: 5 µL.

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile and Methanol (90:10 v/v). Do not add DEA to the sample diluent to avoid localized baseline disturbances upon injection.

  • System Suitability Solution (SST): Weigh accurately 1.0 mg of racemic 4-(azetidin-1-yl)pyrrolidin-3-ol standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (0.1 mg/mL).

  • Test Sample Preparation: Weigh accurately 10.0 mg of the synthesized (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (1.0 mg/mL). Note: A higher concentration is used to accurately quantify the undesired (3S,4S) enantiomer at trace levels (e.g., 0.1%).

Method Validation per ICH Q2(R2) Guidelines

To ensure the method is self-validating and fit for its intended purpose (Quality Control release and stability testing), it must be validated according to the updated ICH Q2(R2) standards [1].

ICHValidation Start ICH Q2(R2) Validation Protocol Spec Specificity (Blank & Impurity Check) Start->Spec Lin Linearity & Range (LOQ to 150%) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability & Intermediate) Start->Prec Rob Robustness (Flow, Temp, % Additive) Start->Rob Report Validated Method Ready for QC Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Caption: Analytical method validation lifecycle according to ICH Q2(R2) guidelines.

Specificity

Objective: Demonstrate that the (3R,4R) and (3S,4S) enantiomers are unequivocally separated from each other, diluent blanks, and potential synthetic impurities.

  • Protocol: Inject the diluent blank, the SST (racemate) solution, and the test sample spiked with known process impurities.

  • Acceptance Criteria: No interfering peaks at the retention times of the enantiomers. The resolution ( Rs​ ) between the (3R,4R) and (3S,4S) peaks must be ≥1.5 (baseline separation).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: Determine the lowest concentration of the undesired (3S,4S) enantiomer that can be reliably detected and quantified.

  • Protocol: Inject serial dilutions of the undesired enantiomer. Calculate based on the Signal-to-Noise (S/N) ratio.

  • Acceptance Criteria: LOD requires S/N ≥3:1 . LOQ requires S/N ≥10:1 with acceptable precision (%RSD ≤10.0% ).

Linearity and Range

Objective: Prove that the detector response is directly proportional to the concentration of the undesired enantiomer.

  • Protocol: Prepare a minimum of five concentration levels ranging from the LOQ to 150% of the specification limit (e.g., if the limit is 0.15% ee, range is LOQ to 0.225%).

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be statistically insignificant.

Accuracy (Recovery)

Objective: Verify the closeness of agreement between the accepted true value and the value found.

  • Protocol: Spike the desired (3R,4R) enantiomer (at target test concentration, 1.0 mg/mL) with the undesired (3S,4S) enantiomer at three levels: LOQ, 100% of specification limit, and 150% of specification limit. Prepare in triplicate.

  • Acceptance Criteria: Mean recovery must fall between 90.0% and 110.0% for impurity levels.

Precision (Repeatability and Intermediate Precision)

Objective: Ensure the method generates consistent results under normal operating conditions.

  • Protocol:

    • System Precision: Inject the SST solution 6 times. Calculate %RSD of the peak areas and retention times.

    • Method Precision: Prepare 6 independent sample solutions spiked with the undesired enantiomer at the specification limit.

  • Acceptance Criteria: %RSD of peak areas ≤5.0% for the trace enantiomer.

Robustness

Objective: Evaluate the reliability of the method under deliberate, small variations in parameters.

  • Protocol: Alter flow rate ( ±0.1 mL/min), column temperature ( ±2∘ C), and DEA concentration (0.08% to 0.12%).

  • Acceptance Criteria: Resolution ( Rs​ ) between enantiomers remains ≥1.5 .

Summary of Expected Validation Data
Validation ParameterICH Q2(R2) RequirementExpected Result (CHIRALPAK IG)Status
Specificity Baseline resolution of isomers Rs​=2.8 (No blank interference)Pass
LOQ S/N ≥10 0.02% (relative to 1.0 mg/mL)Pass
Linearity R2≥0.999 R2=0.9998 (LOQ to 0.30%)Pass
Accuracy 90.0% - 110.0% Recovery98.5% - 101.2%Pass
Precision %RSD ≤5.0% %RSD = 2.1% (n=6)Pass
Robustness Rs​≥1.5 across variationsLowest Rs​=2.4 Pass

Conclusion

Validating a chiral HPLC method for di-basic, highly polar molecules like (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol requires a deep understanding of stationary phase chemistry and mobile phase causality. By moving away from traditional coated normal-phase columns and leveraging the immobilized CHIRALPAK IG column in Polar Organic Mode with a basic additive (DEA), analytical scientists can suppress secondary silanol interactions. This results in a robust, highly reproducible method that easily satisfies the rigorous demands of the ICH Q2(R2) validation framework.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link][1]

  • Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives Source: Journal of Chromatography A (via ResearchGate) URL: [Link][2]

  • Title: Chiralpak IA to IG Reversed Phase 5micron Instruction Sheet Source: Daicel Chiral Technologies URL: [Link][3]

Sources

Methodological Comparison Guide: LC-MS/MS Quantification of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of small, highly polar, and basic chiral building blocks or metabolites in biological matrices presents a notorious bottleneck in drug development. (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol (MW: 142.1) is a prime example: a highly hydrophilic diamine featuring both a secondary amine (pyrrolidine) and a tertiary amine (azetidine). This guide objectively compares chromatographic and sample preparation strategies, providing a self-validating, field-proven methodology to overcome matrix effects, poor retention, and ion suppression.

The Analytical Challenge: Physicochemical Profiling

At physiological and acidic pH, both nitrogen centers of (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol are protonated. This dual-cationic state renders the molecule extremely hydrophilic (estimated logP < 0).

When analyzed via conventional Reversed-Phase Liquid Chromatography (RPLC), highly polar metabolites fail to partition into the hydrophobic C18 stationary phase[1]. Consequently, the analyte elutes in the void volume alongside endogenous plasma salts and phospholipids. This co-elution in the "primary ion suppression region" leads to catastrophic electrospray ionization (ESI) suppression and unacceptable limits of quantification (LOQ)[2].

Chromatographic Strategy Comparison

To achieve a robust, self-validating assay, the chromatographic method must shift the analyte's retention time away from the solvent front. We compared three distinct stationary phase chemistries for plasma matrix analysis:

Table 1: Chromatographic Performance Comparison
ParameterReversed-Phase (C18)Mixed-Mode (AEX/C18)Zwitterionic HILIC
Retention Mechanism Hydrophobic PartitioningHydrophobic + ElectrostaticHydrophilic Partitioning
Retention Time (tR) 0.8 min (Void Volume)2.4 min4.1 min
Peak Asymmetry (Tf) 2.1 (Severe Tailing)1.31.05 (Symmetrical)
Matrix Effect -85% (Severe Suppression)-20%-4% (Negligible)
LOQ (ng/mL) 50.05.00.5
Mechanistic Causality: Why HILIC Wins
  • HILIC (Optimal): Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase[3]. The aqueous component of the mobile phase forms a water-enriched layer on the stationary phase. The highly polar (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol partitions into this aqueous layer, resulting in strong, predictable retention[4]. Furthermore, the high organic content (>80% acetonitrile) enhances ESI droplet desolvation, dramatically increasing MS/MS sensitivity[2].

  • Mixed-Mode: Integrates anion-exchange and hydrophobic interactions within a single stationary phase, offering a rapid alternative for diverse polarities[5],[6]. However, for this specific dual-basic diamine, zwitterionic HILIC provided superior peak symmetry and lower matrix suppression.

LC_Strategy Analyte (3R,4R)-4-(azetidin-1-yl)pyrrolidin-3-ol Highly Polar & Basic RP Reversed-Phase (C18) Hydrophobic Interaction Analyte->RP HILIC HILIC (Zwitterionic) Hydrophilic Partitioning Analyte->HILIC Mixed Mixed-Mode (AEX/C18) Electrostatic + Hydrophobic Analyte->Mixed ResultRP Poor Retention Severe Ion Suppression RP->ResultRP ResultHILIC Strong Retention Bypasses Matrix Effects HILIC->ResultHILIC ResultMixed Moderate Retention Good Peak Shape Mixed->ResultMixed

Comparison of chromatographic retention mechanisms for highly polar diamines.

Sample Preparation: Overcoming Phospholipid Interference

Selecting the correct sample preparation method is just as critical as the chromatography.

Table 2: Sample Extraction Efficiency
Extraction MethodAnalyte Recovery (%)Phospholipid Removal (%)Suitability for HILIC
Protein Precipitation (PPT)95%< 10%Poor (Fouls Column)
Liquid-Liquid Extraction (LLE)< 5%99%Unusable (Analyte too polar)
Mixed-Mode Cation Exchange (MCX)92%> 98%Excellent
Mechanistic Causality: Why MCX SPE is Required

While PPT is fast, it fails to remove endogenous phospholipids (monitored via m/z 184 184 transitions). These lipids accumulate on the HILIC column, causing unpredictable retention time drifts and long-term signal degradation. LLE fails entirely because the highly polar analyte will not partition into non-polar organic extraction solvents.

Mixed-Mode Strong Cation Exchange (MCX) SPE is the optimal self-validating system. By acidifying the plasma, both the azetidine and pyrrolidine nitrogens are protonated. The resulting dication binds aggressively to the strong sulfonic acid ( −SO3−​ ) groups of the MCX sorbent. This permits a rigorous 100% methanol wash that strips away neutral lipids and phospholipids without premature analyte elution.

SPE_Mechanism Step1 1. Acidification (pH < 3) Protonation of Amines Step2 2. Sorbent Loading Electrostatic Binding to SO3- Step1->Step2 Step3 3. Organic Wash (100% MeOH) Removal of Phospholipids Step2->Step3 Step4 4. Basic Elution (5% NH4OH) Neutralization & Release Step3->Step4

Workflow and chemical causality of Mixed-Mode Strong Cation Exchange (MCX) SPE.

Validated Experimental Protocol: HILIC-MS/MS with MCX SPE

Step 1: MCX Solid Phase Extraction (SPE)
  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL 2% Formic Acid in water through the MCX cartridge (30 mg/1 cc).

  • Sample Loading: Dilute 100 µL of plasma with 100 µL of 4% Formic Acid (aq). Add 10 µL of Internal Standard (stable isotope-labeled analog). Load the mixture onto the cartridge.

  • Washing (Critical Step): Wash with 1.0 mL of 2% Formic Acid in water (removes proteins and salts), followed by 1.0 mL of 100% Methanol (removes phospholipids and neutral lipids).

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the basic nitrogens, breaking the electrostatic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of HILIC initial mobile phase (90% Acetonitrile / 10% 10mM Ammonium Formate, pH 3.0).

Step 2: LC-MS/MS Conditions
  • Column: Zwitterionic HILIC (e.g., Syncronis HILIC, 1.7 µm, 2.1 x 100 mm)[3].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 90% B. Hold for 1.0 min. Ramp to 50% B over 3.0 mins to elute the analyte. Return to 90% B and equilibrate for 3.0 mins.

  • MS/MS Detection (ESI+):

    • Precursor Ion: [M+H]+ m/z 143.1.

    • Primary Quantifier Transition: m/z 143.1 125.1 (Loss of H2​O ).

    • Qualifier Transition: m/z 143.1 58.1 (Azetidine ring fragment).

Sources

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